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  • Product: 2,5-Bis(allyloxy)terephthalic acid
  • CAS: 149590-60-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,5-bis(allyloxy)terephthalic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-bis(allyloxy)terephthalic acid is a bifunctional organic molecule that has garnered interest in the fields of materials science and supramo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-bis(allyloxy)terephthalic acid is a bifunctional organic molecule that has garnered interest in the fields of materials science and supramolecular chemistry. Its rigid terephthalic acid core, flanked by two reactive allyloxy groups, makes it a versatile building block for the synthesis of advanced polymers and metal-organic frameworks (MOFs). The potential for post-synthetic modification via the allyl groups adds another layer of functionality, allowing for the tailoring of material properties for specific applications. A thorough understanding of its structure and purity, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its successful application.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,5-bis(allyloxy)terephthalic acid. We will delve into the interpretation of chemical shifts, coupling constants, and signal multiplicities to provide a comprehensive structural elucidation. Furthermore, we will explore the rationale behind experimental choices, such as solvent selection, and discuss how advanced NMR techniques can be employed for unambiguous signal assignment. This guide is intended to serve as a valuable resource for researchers working with this molecule and similar aromatic compounds.

Molecular Structure and Numbering

The molecular structure of 2,5-bis(allyloxy)terephthalic acid is presented below, with atoms numbered for the purpose of NMR signal assignment. This numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of 2,5-bis(allyloxy)terephthalic acid.

Experimental Protocol: Synthesis of 2,5-bis(allyloxy)terephthalic acid

The synthesis of 2,5-bis(allyloxy)terephthalic acid is typically achieved through a two-step process starting from diethyl 2,5-dihydroxyterephthalate.[1]

Step 1: Synthesis of Diethyl 2,5-bis(allyloxy)terephthalate

  • To a 250 ml round-bottomed flask, add diethyl 2,5-dihydroxyterephthalate (7.8 g, 30.6 mmol), potassium carbonate (8.59 g, 62.2 mmol), and 150 ml of tetrahydrofuran (THF).

  • To this stirred suspension, add allyl bromide (12.6 g, 104.1 mmol).

  • Reflux the mixture for 96 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the filtrate under vacuum to yield a solid.

  • Recrystallize the solid from petroleum ether to obtain white needle crystals of diethyl 2,5-bis(allyloxy)terephthalate.

Step 2: Hydrolysis to 2,5-bis(allyloxy)terephthalic acid

  • In a suitable flask, dissolve the diethyl 2,5-bis(allyloxy)terephthalate (9.0 g, 26.8 mmol) in a mixture of methanol (30 ml) and water (60 ml).

  • Add sodium hydroxide (9.0 g, 225.0 mmol) to the solution.

  • Stir the mixture overnight at 30 °C.

  • After the reaction is complete, cool the mixture and add hydrochloric acid until the pH reaches 1. This will precipitate a large amount of white solid.

  • Filter the solid and recrystallize from ethanol to obtain yellowish needle crystals of 2,5-bis(allyloxy)terephthalic acid with a yield of 93%.[1]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,5-bis(allyloxy)terephthalic acid was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for compounds containing acidic protons, such as carboxylic acids. DMSO-d₆ is a polar aprotic solvent that can form hydrogen bonds with the carboxylic acid protons, which slows down their exchange rate and often allows for their observation as broad singlets in the spectrum.

Table 1: ¹H NMR Data for 2,5-bis(allyloxy)terephthalic acid in DMSO-d₆ [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.02s (br)2H-COOH (H9, H13)
7.34s2HAr-H (H33, H34)
5.95-6.08m2H-CH= (H20, H29)
5.39-5.47dd2H=CH₂ (trans)
5.21-5.26dd2H=CH₂ (cis)
4.58-4.61d4H-O-CH₂- (H17, H18, H26, H27)

Analysis of the ¹H NMR Spectrum:

  • Carboxylic Acid Protons (H9, H13): The highly deshielded broad singlet at 13.02 ppm is characteristic of carboxylic acid protons.[2] The significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and hydrogen bonding with the DMSO solvent. The integration of 2H confirms the presence of two equivalent carboxylic acid groups.

  • Aromatic Protons (H33, H34): The singlet at 7.34 ppm with an integration of 2H is assigned to the two equivalent aromatic protons. The singlet multiplicity arises from the symmetrical substitution pattern of the benzene ring, where each aromatic proton has no adjacent proton to couple with.

  • Allyl Group Protons:

    • Vinylic Methine Protons (H20, H29): The multiplet observed between 5.95 and 6.08 ppm corresponds to the vinylic methine protons of the two equivalent allyl groups. This complex signal results from coupling to both the cis and trans vinylic methylene protons.

    • Vinylic Methylene Protons: The two sets of doublets of doublets (dd) at 5.39-5.47 ppm and 5.21-5.26 ppm are assigned to the terminal vinylic methylene protons. The distinct chemical shifts for the cis and trans protons are due to their different magnetic environments. Each of these protons is coupled to the vinylic methine proton and geminally to each other, resulting in the dd multiplicity.

    • Allylic Methylene Protons (H17, H18, H26, H27): The doublet at 4.58-4.61 ppm with an integration of 4H is assigned to the four equivalent allylic methylene protons. These protons are coupled to the adjacent vinylic methine proton, resulting in a doublet. The downfield chemical shift is due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of 2,5-bis(allyloxy)terephthalic acid in DMSO-d₆ exhibits the expected number of signals for a symmetrical molecule.

Table 2: ¹³C NMR Data for 2,5-bis(allyloxy)terephthalic acid in DMSO-d₆ [1]

Chemical Shift (δ, ppm)Assignment
166.67-COOH (C7, C11)
150.09Ar-C-O (C2, C5)
133.39-CH= (C19, C28)
125.36Ar-C-COOH (C1, C4)
116.92=CH₂ (C21, C30)
115.89Ar-CH (C3, C6)
69.42-O-CH₂- (C16, C25)

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (C7, C11): The signal at 166.67 ppm is characteristic of carboxylic acid carbonyl carbons.

  • Aromatic Carbons:

    • The signal at 150.09 ppm is assigned to the aromatic carbons directly attached to the oxygen atoms (C2, C5). The deshielding effect of the electronegative oxygen causes a significant downfield shift.

    • The quaternary aromatic carbons attached to the carboxylic acid groups (C1, C4) appear at 125.36 ppm.

    • The protonated aromatic carbons (C3, C6) resonate at 115.89 ppm.

  • Allyl Group Carbons:

    • The vinylic methine carbons (C19, C28) are observed at 133.39 ppm.

    • The terminal vinylic methylene carbons (C21, C30) appear at 116.92 ppm.

    • The allylic methylene carbons (C16, C25) are found at 69.42 ppm, shifted downfield due to the attachment to the oxygen atom.

Advanced NMR Techniques for Unambiguous Assignment

While one-dimensional ¹H and ¹³C NMR spectra provide substantial structural information, two-dimensional (2D) NMR techniques are invaluable for the definitive assignment of all signals, especially in more complex molecules.

Caption: Workflow for structural elucidation using 2D NMR techniques.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. For 2,5-bis(allyloxy)terephthalic acid, cross-peaks would be observed between the allylic methylene protons (-O-CH₂-) and the vinylic methine proton (-CH=), and between the vinylic methine proton and the terminal vinylic methylene protons (=CH₂). This would definitively link the protons of the allyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[3] An HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals. For example, the aromatic proton signal at 7.34 ppm would correlate with the aromatic carbon signal at 115.89 ppm. This technique is instrumental in assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[3] This is particularly useful for assigning quaternary carbons. For instance, the aromatic protons at 7.34 ppm would show a correlation to the quaternary aromatic carbon attached to the carboxylic acid group (C1/C4) at 125.36 ppm (a three-bond correlation). Similarly, the allylic methylene protons (-O-CH₂-) would show a three-bond correlation to the aromatic carbon attached to the oxygen (C2/C5) at 150.09 ppm, confirming their connectivity.

Applications in Materials Science

2,5-bis(allyloxy)terephthalic acid and its derivatives are valuable building blocks for the synthesis of porous materials such as Covalent Organic Frameworks (COFs). The hydrazide derivative of this molecule, 2,5-bis(allyloxy)terephthalohydrazide, reacts with aldehydes to form COFs with hydrazone linkages.[4] The pendant allyl groups can be further functionalized, for example, through radical polymerization with poly(ethylene glycol) methyl ether methacrylate (PEGMA).[4] The resulting COF-PEGMA material has shown promise as a solid-state electrolyte for lithium batteries, exhibiting high ionic conductivity.[4] Additionally, the allyloxy groups in these COFs can act as binding sites for heavy metal ions, making them potential materials for sensors and for applications in water purification.[4]

Conclusion

The ¹H and ¹³C NMR spectra of 2,5-bis(allyloxy)terephthalic acid are consistent with its proposed molecular structure. The analysis of chemical shifts, signal multiplicities, and integration values allows for the confident assignment of all proton and carbon signals. The use of advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide further confirmation of these assignments and offer a more in-depth understanding of the molecule's connectivity. As a versatile building block for functional materials, a thorough characterization of 2,5-bis(allyloxy)terephthalic acid by NMR spectroscopy is a critical first step in the development of new technologies.

References

  • Supporting Information for a scientific publication. Rsc.org. Available at: [Link]

  • Danikiewicz, W., & Staszewska-Krajewska, O. Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry: Basic and Advanced Methods of Spectra Interpretation. IChO PAN. Available at: [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available at: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Bhal, S. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Spectroscopy Tutorial: Examples - Example 9. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermogravimetric Analysis of 2,5-bis(allyloxy)terephthalic acid

Abstract This technical guide provides a comprehensive, predictive analysis of the thermal decomposition of 2,5-bis(allyloxy)terephthalic acid using thermogravimetric analysis (TGA). In the absence of direct empirical da...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the thermal decomposition of 2,5-bis(allyloxy)terephthalic acid using thermogravimetric analysis (TGA). In the absence of direct empirical data for this specific molecule, this document synthesizes information from established thermal behaviors of its constituent moieties—terephthalic acid, aryl ethers, and allyl groups—to construct a scientifically grounded, anticipated TGA profile. We will delve into the causality behind experimental parameter selection, propose a multi-stage decomposition mechanism, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals. This guide is designed to serve as a foundational resource for predicting thermal stability, understanding degradation pathways, and informing the material science applications of this and structurally related compounds.

Introduction: The Significance of Thermal Stability for 2,5-bis(allyloxy)terephthalic acid

2,5-bis(allyloxy)terephthalic acid is a bespoke organic molecule featuring a rigid aromatic core derived from terephthalic acid, functionalized with two allyloxy side chains. The presence of both carboxylic acid groups and reactive allyl termini makes it a potentially valuable monomer for the synthesis of advanced polymers, resins, and cross-linked materials. Its applications could span from high-performance coatings to novel drug delivery matrices.

Understanding the thermal stability of this molecule is paramount. Thermogravimetric analysis (TGA) is an essential technique for this purpose, providing critical data on the temperatures at which the material decomposes, its mode of degradation, and the composition of the residual material. This information is indispensable for:

  • Defining Processing Parameters: Establishing safe temperature limits for melt processing, curing, and other manufacturing steps.

  • Predicting Service Life: Assessing the long-term stability of materials derived from this monomer under thermal stress.

  • Quality Control: Ensuring batch-to-batch consistency in thermal properties.

  • Mechanism Elucidation: Gaining insight into the degradation pathways, which is crucial for designing more stable materials.

This guide will walk through the theoretical and practical aspects of performing a TGA analysis on 2,5-bis(allyloxy)terephthalic acid, from experimental design to data interpretation.

Experimental Protocol: A Self-Validating TGA Method

The following protocol is designed to yield high-quality, reproducible TGA data. The rationale behind each parameter is explained to ensure scientific integrity.

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer capable of controlled heating rates up to 100 °C/min and a balance sensitivity of at least 0.1 µg.

  • Calibration: The instrument's temperature and mass should be calibrated prior to analysis using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).

Sample Preparation
  • Ensure the 2,5-bis(allyloxy)terephthalic acid sample is a fine, homogenous powder to promote uniform heat transfer and prevent artifacts from mass transfer limitations. If necessary, gently grind the sample with a mortar and pestle.

  • Dry the sample under vacuum at a temperature well below its expected decomposition point (e.g., 40-50 °C) for several hours to remove any adsorbed moisture or residual solvent, which could interfere with the initial mass loss readings.

  • Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA pan (alumina or platinum is recommended). An optimal sample size is large enough to be representative but small enough to minimize thermal gradients.

TGA Parameters and Rationale
ParameterRecommended ValueRationale
Atmosphere Nitrogen (Inert)To study the intrinsic thermal decomposition of the material without the influence of oxidative processes. A high purity (99.995% or higher) nitrogen stream is essential.
Flow Rate 50-100 mL/minTo ensure an inert environment is maintained and to efficiently sweep away volatile decomposition products from the sample area, preventing secondary reactions.
Heating Rate 10 °C/minThis is a standard heating rate that provides a good balance between resolution of thermal events and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates can improve resolution of closely occurring events.
Temperature Range Ambient to 600 °CThis range is selected to be broad enough to capture the complete decomposition of the organic molecule. The parent terephthalic acid core is known to degrade at higher temperatures.[1]
Data Acquisition ContinuousMass, temperature, and time should be recorded continuously throughout the experiment.
Data Analysis

The primary data output is the TGA curve (mass vs. temperature). The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, is crucial as it shows the rate of mass loss and its peaks correspond to the temperatures of maximum decomposition rate for each step.

Anticipated TGA Profile: A Predictive Mechanistic Interpretation

Based on the thermal behavior of analogous structures, a multi-stage decomposition is predicted for 2,5-bis(allyloxy)terephthalic acid.

Predicted TGA and DTG Curves

We anticipate a TGA thermogram showing at least two, and possibly three, distinct mass loss steps.

  • Step 1 (approx. 200-350 °C): Loss of the Allyloxy Side Chains.

  • Step 2 (approx. 350-500 °C): Decarboxylation and Fragmentation of the Aromatic Core.

Step-by-Step Mechanistic Breakdown

Step 1: Decomposition of the Allyloxy Side Chains (Lower Temperature Region)

The initial mass loss is expected to originate from the allyloxy functional groups. The C-O bond of the ether and the allylic C-H bonds are the most likely points of initial thermal cleavage.[1] Studies on similar molecules, such as poly(allyl methacrylate), show that pendant allyl groups are the first to fragment at temperatures between 225-350 °C.[2] Two primary mechanisms can be proposed:

  • Retro-Ene Reaction: A concerted, pericyclic reaction is a known pathway for the thermolysis of allyl ethers.[3][4] This would involve the transfer of a hydrogen atom from the allyl group to the ether oxygen, leading to the cleavage of the C-O bond and the formation of propene and a phenol intermediate.

  • Radical Scission: Homolytic cleavage of the allylic C-O bond would generate an allyl radical and a phenoxy radical. The allylic C-H bond is also weakened and susceptible to abstraction.[1]

The theoretical mass loss for the cleavage of both allyloxy groups (as propene) would be approximately 22.8% of the total molecular weight. We predict the first major mass loss step will correspond closely to this value.

Step 2: Decomposition of the Terephthalic Acid Core (Higher Temperature Region)

Following the loss of the side chains, the remaining structure, a dihydroxyterephthalic acid, will undergo further decomposition at higher temperatures. The thermal degradation of terephthalic acid itself is known to involve sublimation followed by decomposition.[1][3][5] For the substituted core, the primary pathway is expected to be decarboxylation.

  • Decarboxylation: The carboxylic acid groups will decompose, releasing carbon dioxide (CO2). This is a common decomposition pathway for aromatic carboxylic acids.[6] The loss of two CO2 molecules would account for a further mass loss of approximately 34.1% relative to the initial mass. This process may occur in one or two steps, depending on the stability of the intermediate species.

  • Fragmentation: After decarboxylation, the remaining aromatic ring will fragment at even higher temperatures, leading to the formation of smaller volatile molecules and a final carbonaceous residue.

Summary of Predicted Thermal Events
Decomposition StepApproximate Temperature Range (°C)Proposed MechanismPredicted Mass Loss (%)Evolved Products
Step 1 200 - 350Cleavage of allyloxy side chains (e.g., via Retro-ene reaction or radical scission)~ 23%Propene, Allyl radicals
Step 2 350 - 500Decarboxylation of the carboxylic acid groups and fragmentation of the aromatic core.~ 34% (for CO2) + further fragmentationCarbon Dioxide (CO2), Water (from condensation of hydroxyls), Carbon Monoxide (CO), small organic fragments
Residue > 500Carbonaceous residueVariable-

Visualizing the Decomposition Pathway

The logical flow of the proposed thermal decomposition can be visualized to better understand the sequence of events.

G cluster_0 TGA Experimental Workflow A Sample Preparation (5-10 mg, dry powder) B TGA Instrument Setup (N2 atmosphere, 50-100 mL/min) A->B C Heating Program (Ambient to 600°C at 10°C/min) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (TGA & DTG Curves) D->E

Caption: A generalized workflow for the thermogravimetric analysis experiment.

Below is the proposed thermal decomposition pathway for 2,5-bis(allyloxy)terephthalic acid.

G Molecule 2,5-Bis(allyloxy)terephthalic Acid Step1 Step 1: Side-Chain Cleavage (200-350°C) Molecule->Step1 Products1 Propene + Dihydroxyterephthalic Acid Intermediate Step1->Products1 Step2 Step 2: Core Decomposition (350-500°C) Products1->Step2 Products2 CO2 + H2O + Volatile Organics Step2->Products2 Residue Carbonaceous Residue Step2->Residue

Caption: Proposed multi-stage thermal decomposition pathway.

Factors Influencing TGA Results & Troubleshooting

Several factors can influence the TGA curve, and understanding them is key to accurate interpretation.

  • Heating Rate: As mentioned, higher heating rates can shift decomposition temperatures to higher values due to heat transfer lag. For resolving overlapping decomposition steps, a slower heating rate (e.g., 2-5 °C/min) is recommended.

  • Sample Mass and Packing: A larger sample mass can lead to poor heat distribution and impede the escape of gaseous products, artificially increasing the decomposition temperature. Loose packing is preferable to a tightly packed sample.

  • Atmosphere: While this guide specifies an inert atmosphere, running the analysis in an oxidative atmosphere (e.g., air or synthetic air) would introduce new decomposition pathways at lower temperatures and should be considered for applications where the material will be exposed to air at high temperatures.

  • Impurities: The presence of residual solvents, unreacted starting materials, or catalysts can introduce additional mass loss steps, typically at lower temperatures.

The following diagram outlines a logical approach to method optimization.

G Start Initial TGA Run (10°C/min) Check Are decomposition steps well-resolved? Start->Check CheckImpurity Consider low-temp mass loss as impurity/ solvent Start->CheckImpurity SlowRate Decrease Heating Rate (e.g., 5°C/min) Check->SlowRate No Final Final Optimized Method Check->Final Yes SlowRate->Check

Caption: A flowchart for TGA method optimization and troubleshooting.

Conclusion

This technical guide provides a predictive framework for understanding the thermal decomposition of 2,5-bis(allyloxy)terephthalic acid. By synthesizing data from its structural components, we anticipate a multi-stage degradation process initiated by the cleavage of the allyloxy side chains at approximately 200-350 °C, followed by the decarboxylation and fragmentation of the aromatic core at higher temperatures (350-500 °C). The provided experimental protocol and troubleshooting guide offer a robust starting point for researchers to empirically validate and refine this predictive model. These insights are critical for the rational design and application of polymers and materials derived from this promising functional monomer.

References

  • ResearchGate. (n.d.). TG/DTA curve of terephthalic acid. Link

  • Chemistry Stack Exchange. (2021, May 3). A possible reaction of heating Terephthalic acid. Link

  • ResearchGate. (2015, December 23). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Link

  • BenchChem. (n.d.). Thermal Stability of Terephthalate Esters: An In-depth Technical Guide. Link

  • MDPI. (2022, October 21). Recovery of Terephthalic Acid from Densified Post-consumer Plastic Mix by HTL Process. Link

  • MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. Link

  • AZoM. (2018, July 26). Thermal Degradation of BHET in Evolved Gas Analysis. Link

  • MDPI. (2010, January 20). Gas-Phase Pyrolytic Reaction of 4-Aryl-3-buten-2-ols and Allyl Benzyl Ethers: Kinetic and Mechanistic Study. Link

  • Frontiers. (n.d.). Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates). Link

  • OSTI.gov. (n.d.). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Link

  • ResearchGate. (n.d.). Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites. Link

  • MedChemExpress. (n.d.). 2,5-Bis(allyloxy)terephthalic acid. Link

  • NIH PubChem. (n.d.). Diallyl terephthalate. Link

  • Sigma-Aldrich. (n.d.). 2,5-Bis(allyloxy)terephthalic acid. Link

  • MDPI. (2025, June 11). Development of Diallyl Phthalate-Filled Ceramic Shell Self-Healing Capsules for High-Temperature Polymer Composites. Link

  • NIH PubChem. (n.d.). Diallyl phthalate. Link

  • Google Patents. (n.d.). CN102229532A - Preparation method of diallyl phthalate. Link

  • ResearchGate. (n.d.). TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups. Link

  • BenchChem. (n.d.). An In-depth Technical Guide to the Bond Dissociation Energy of C-H Bonds in Allyl Butyl Ether. Link

  • ResearchGate. (n.d.). Concerted reaction mechanism for the thermal decomposition reaction of allyl ethers (X = O) and allyl sulfides (X = S). Link

  • OUCI. (n.d.). Computational study of the thermal decomposition and the thermochemistry of allyl ethers and allyl sulfides. Link

  • ACS Publications. (n.d.). Mechanisms of thermolytic fragmentation of allyl ethers. I. Link

  • ResearchGate. (n.d.). Theoretical rate coefficients for allyl+HO2 and allyloxy decomposition. Link

  • ResearchGate. (n.d.). Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. Link

Sources

Foundational

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 2,5-Bis(allyloxy)terephthalic Acid

Introduction & Scientific Context 2,5-Bis(allyloxy)terephthalic acid ( C14​H14​O6​ , MW: 278.26 g/mol ) is a highly functionalized aromatic dicarboxylic acid. While historically recognized as a critical organic linker in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2,5-Bis(allyloxy)terephthalic acid ( C14​H14​O6​ , MW: 278.26 g/mol ) is a highly functionalized aromatic dicarboxylic acid. While historically recognized as a critical organic linker in the synthesis of advanced Metal-Organic Frameworks (MOFs)—such as luminescent cerium-based sensors[1] and low-dimensional zinc coordination polymers[2]—its precise analytical characterization is increasingly vital for post-synthetic modification tracking, degradation profiling, and environmental monitoring.

This whitepaper elucidates the mass spectrometry (MS) fragmentation pathways of 2,5-bis(allyloxy)terephthalic acid. By detailing the causality behind ionization choices and collision-induced dissociation (CID) mechanisms, this guide provides a robust, self-validating framework for identifying and quantifying this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Physicochemical Profiling & Ionization Causality

The Causality of Ionization Choice: The molecular architecture of 2,5-bis(allyloxy)terephthalic acid features a central benzene ring substituted with two strongly electron-withdrawing carboxylic acid moieties (positions 1 and 4) and two electron-donating allyloxy ethers (positions 2 and 5).

Because the carboxyl groups are readily deprotonated in solution, Negative Electrospray Ionization (ESI-) is the most sensitive and logically sound ionization technique[3]. In ESI- mode, the molecule yields a highly stable, abundant precursor ion [M−H]− at m/z 277.07. While Positive Ionization (ESI+) can theoretically yield [M+H]+ at m/z 279.08, its ionization efficiency is significantly lower, and the resulting spectra are often convoluted by sodium [M+Na]+ and potassium [M+K]+ adducts. Therefore, ESI- is the definitive standard for terephthalic acid derivatives.

Mechanistic Fragmentation Pathways (CID-MS/MS)

Understanding the MS/MS fragmentation of 2,5-bis(allyloxy)terephthalic acid requires dissecting the gas-phase reactivity of its two primary functional groups under collision-induced dissociation.

Pathway A: Stepwise Decarboxylation

Aromatic carboxylic acids classically undergo the neutral loss of carbon dioxide ( CO2​ , 44 Da) when subjected to CID[3].

  • Primary Decarboxylation: The [M−H]− precursor (m/z 277.07) loses a single CO2​ molecule, yielding a highly abundant, resonance-stabilized fragment at m/z 233.08.

  • Secondary Decarboxylation: The remaining carboxylate group can undergo a subsequent loss of CO2​ , generating a fragment at m/z 189.09. This secondary cleavage requires higher collision energies (CE) due to the stability of the singly decarboxylated intermediate.

Pathway B: Allyloxy Ether Cleavage

Allyloxybenzenes are highly prone to the cleavage of the ether bond. This process is driven by the thermodynamic stability of the resulting phenoxide-type radical or anion, typically resulting in the loss of an allyl radical ( ∙C3​H5​ , 41 Da)[4].

  • Allyl Radical Loss: The precursor (m/z 277.07) loses an allyl radical to form a distonic radical anion at m/z 236.03.

  • Combined Cleavage: The primary decarboxylated fragment (m/z 233.08) can subsequently lose an allyl radical to form a conjugated ion at m/z 192.04.

Quantitative Fragment Summary

To facilitate rapid Multiple Reaction Monitoring (MRM) method development, the predicted m/z transitions, structural assignments, and optimal collision energies are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative AbundanceSuggested CE (eV)
277.07 [M−H]− 233.08 44 ( CO2​ ) [M−H−CO2​]− High (Quantifier)15 - 20
277.07 [M−H]− 189.09 88 ( 2×CO2​ ) [M−H−2CO2​]− Medium25 - 35
277.07 [M−H]− 236.03 41 ( ∙C3​H5​ ) [M−H−Allyl]− Low-Medium20 - 25
277.07 [M−H]− 192.04 85 ( CO2​+Allyl ) [M−H−CO2​−Allyl]− Medium (Qualifier)25 - 30

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous scientific trustworthiness, the following analytical protocol is designed as a self-validating system . It relies on orthogonal confirmation checkpoints to eliminate false positives.

Step 1: Sample Preparation & Matrix Spiking
  • Procedure: Dissolve the 2,5-bis(allyloxy)terephthalic acid standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to working concentrations (10–100 ng/mL) using 50:50 Water:Acetonitrile.

  • Self-Validation Checkpoint: Spike the sample matrix with a structurally similar stable-isotope internal standard (e.g., Terephthalic acid- d4​ ). This corrects for matrix-induced ionization suppression and validates extraction recovery.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid. (Causality: The acidic modifier suppresses premature ionization in the liquid phase, ensuring the analyte enters the ESI source in a predictable, neutral state before gas-phase deprotonation).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The hydrophobic allyloxy groups ensure strong retention, typically eluting later than unsubstituted terephthalic acid[3].

Step 3: MS/MS Optimization & Data Analysis
  • Procedure: Infuse a 1 µg/mL standard directly into the ESI source at 10 µL/min. Perform a precursor ion scan in negative mode to confirm the m/z 277.07 ion. Ramp the Collision Energy (CE) from 5 to 50 eV in 5 eV increments to map the breakdown curve.

  • Self-Validation Checkpoints:

    • Isotopic Envelope Verification: Verify the natural 13C abundance for the C14​ backbone. The [M−H+1]− peak (m/z 278.07) must be approximately 15.5% the intensity of the monoisotopic peak. Deviations indicate isobaric interference.

    • Ion Ratio Stability: Ensure the ratio between the Quantifier (m/z 233.08) and Qualifier (m/z 192.04) ions remains constant (±20%) across the entire width of the chromatographic peak.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 277.07 2,5-bis(allyloxy)terephthalic acid Frag1 Fragment Ion m/z 233.08 Loss of CO₂ Precursor->Frag1 - CO₂ (44 Da) Frag2 Fragment Ion m/z 236.03 Loss of Allyl Radical Precursor->Frag2 - •C₃H₅ (41 Da) Frag3 Fragment Ion m/z 189.09 Loss of 2 x CO₂ Frag1->Frag3 - CO₂ (44 Da) Frag4 Fragment Ion m/z 192.04 Loss of CO₂ + Allyl Frag1->Frag4 - •C₃H₅ (41 Da) Frag2->Frag4 - CO₂ (44 Da)

Proposed ESI- MS/MS fragmentation pathway of 2,5-bis(allyloxy)terephthalic acid.

References

  • [1] A Luminescent Cerium MOF for Rapid, Nanomolar and Recyclable Detection of Alkaloid Berberine and Fungicide Dimethomorph in Environmental Water and Food Samples. Researcher.life.[Link]

  • [2] Poly[[(1,10-phenanthroline-κ2N,N′)zinc]-μ-2,5-bis(allyloxy)terephthalato-κ2O1:O4]. International Union of Crystallography (IUCr). [Link]

  • [3] Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed Central (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,5-bis(allyloxy)terephthalic Acid as a Versatile Organic Linker for Metal-Organic Framework (MOF) Synthesis in Drug Development

Introduction: The Strategic Advantage of Allyl-Functionalized Linkers in MOF-Based Drug Delivery Platforms Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for a range of biomedical applications...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Allyl-Functionalized Linkers in MOF-Based Drug Delivery Platforms

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for a range of biomedical applications, including drug delivery, owing to their exceptional porosity, tunable structures, and high loading capacities.[1][2] The choice of the organic linker is paramount in dictating the physicochemical properties and ultimate functionality of the resulting MOF. 2,5-bis(allyloxy)terephthalic acid stands out as a linker of significant interest for researchers in drug development. Its rigid terephthalic acid core provides the necessary structural foundation for robust framework construction, while the two pendant allyl groups introduce a unique and powerful functionality.

These terminal alkene moieties serve as versatile chemical handles for post-synthetic modification (PSM), a key strategy for tailoring the properties of MOFs for specific applications.[3][4][5] Through well-established and efficient chemical transformations, such as thiol-ene "click" chemistry, the allyl groups can be readily functionalized with a wide array of molecules, including targeting ligands, imaging agents, and solubility enhancers, thereby enabling the creation of sophisticated, multi-functional drug delivery systems.[6] This application note provides detailed protocols for the synthesis of a zirconium-based MOF using 2,5-bis(allyloxy)terephthalic acid, its subsequent post-synthetic modification, and a general procedure for drug encapsulation, offering a comprehensive guide for researchers and scientists in the field.

Synthesis of an Allyl-Functionalized Zirconium-Based MOF (a UiO-66 derivative)

The following protocol details the synthesis of a robust and highly crystalline zirconium-based MOF, analogous to the well-known UiO-66 architecture, using 2,5-bis(allyloxy)terephthalic acid as the organic linker.[1][7] Zirconium-based MOFs are particularly attractive for biomedical applications due to their high thermal and chemical stability.[8]

Experimental Protocol: Solvothermal Synthesis

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,5-bis(allyloxy)terephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

Procedure:

  • In a 100 mL screw-capped glass vial, dissolve 233 mg (1.0 mmol) of ZrCl₄ in 30 mL of DMF.

  • In a separate vial, dissolve 278 mg (1.0 mmol) of 2,5-bis(allyloxy)terephthalic acid in 30 mL of DMF.

  • Combine the two solutions in the 100 mL vial and sonicate for 15 minutes to ensure a homogeneous mixture.

  • To this mixture, add 3.4 mL of glacial acetic acid. Acetic acid acts as a modulator, competing with the linker for coordination to the metal clusters, which helps to control the crystallinity and defect density of the resulting MOF.[9]

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline precipitate should be visible.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent trapped within the pores.

  • Activate the MOF by heating the solid under vacuum at 150 °C for 12 hours. This step is crucial to remove residual solvent molecules from the pores, making them accessible for subsequent functionalization and drug loading.

Table 1: Synthesis Parameters for Allyl-Functionalized Zr-MOF

ParameterValue
Metal SaltZirconium(IV) chloride (ZrCl₄)
Organic Linker2,5-bis(allyloxy)terephthalic acid
SolventN,N-Dimethylformamide (DMF)
ModulatorAcetic Acid
Temperature120 °C
Reaction Time24 hours

Diagram 1: MOF Synthesis Workflow

MOF_Synthesis Workflow for Allyl-Functionalized MOF Synthesis cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation ZrCl4 ZrCl₄ in DMF Mixing Combine Solutions & Add Modulator ZrCl4->Mixing Linker 2,5-bis(allyloxy)terephthalic acid in DMF Linker->Mixing Heating Heat at 120°C for 24h Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with DMF and Ethanol Cooling->Washing Activation Activate under Vacuum at 150°C Washing->Activation Final_Product Allyl-Functionalized MOF Activation->Final_Product

Caption: A schematic representation of the solvothermal synthesis process for the allyl-functionalized MOF.

Characterization of the Synthesized MOF

To confirm the successful synthesis of the desired MOF and to assess its properties, a series of characterization techniques should be employed.

  • Powder X-Ray Diffraction (PXRD): To verify the crystallinity and phase purity of the material. The resulting diffraction pattern should be compared with simulated patterns for the UiO-66 topology.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the organic linker and to confirm its incorporation into the framework. The presence of the C=C stretching vibration of the allyl group should be evident.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area and porosity of the MOF, which are critical parameters for drug loading capacity.

Post-Synthetic Modification (PSM) of the Allyl Groups

The allyl groups on the MOF provide a versatile platform for further functionalization. Thiol-ene "click" chemistry is a highly efficient and orthogonal reaction that can be used to attach a variety of molecules to the MOF surface under mild conditions.[6] This protocol describes a general procedure for the attachment of a thiol-containing molecule, which could be a drug, a targeting ligand, or a solubilizing agent.

Experimental Protocol: Thiol-Ene "Click" Reaction

Materials:

  • Allyl-functionalized MOF

  • Thiol-containing molecule of interest (e.g., a cysteine-terminated peptide, a thiol-modified drug)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 100 mg of the activated allyl-functionalized MOF in 10 mL of the anhydrous and degassed solvent.

  • Add a 5-fold molar excess of the thiol-containing molecule relative to the number of allyl groups in the MOF.

  • Add a catalytic amount of the photoinitiator (e.g., 5 mol% relative to the thiol).

  • Stir the suspension and irradiate with a UV lamp (e.g., 365 nm) at room temperature for 12 hours.

  • After the reaction, collect the functionalized MOF by centrifugation.

  • Wash the product extensively with the reaction solvent and then with a solvent in which the unreacted thiol and initiator are soluble to remove any non-covalently bound species.

  • Dry the functionalized MOF under vacuum.

Diagram 2: Post-Synthetic Modification Workflow

PSM_Workflow Post-Synthetic Modification via Thiol-Ene Click Chemistry cluster_reaction Reaction Setup cluster_process Reaction and Workup Allyl_MOF Allyl-Functionalized MOF Suspension Suspend MOF in Anhydrous Solvent Allyl_MOF->Suspension Thiol Thiol-containing Molecule Addition Add Thiol and Initiator Thiol->Addition Initiator Photoinitiator Initiator->Addition Suspension->Addition Irradiation UV Irradiation (365 nm) Addition->Irradiation Washing Wash and Centrifuge Irradiation->Washing Functionalized_MOF Functionalized MOF Washing->Functionalized_MOF

Caption: A schematic illustrating the post-synthetic modification of the allyl-functionalized MOF using thiol-ene click chemistry.

Drug Loading into the Functionalized MOF

The high porosity and surface area of the synthesized MOF make it an excellent candidate for encapsulating therapeutic agents. The following is a general protocol for drug loading via diffusion.

Experimental Protocol: Drug Encapsulation

Materials:

  • Activated (or functionalized) MOF

  • Drug of interest

  • Suitable solvent in which the drug is soluble and the MOF is stable

Procedure:

  • Prepare a concentrated solution of the drug in the chosen solvent.

  • Add the activated (or functionalized) MOF to the drug solution. The mass ratio of drug to MOF will depend on the desired loading and should be optimized for each specific drug.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.

  • Dry the drug-loaded MOF under vacuum at a temperature that will not degrade the encapsulated drug.

  • The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy, HPLC, or by digesting the MOF in an acidic solution and analyzing the supernatant.

Table 2: Key Properties of the Synthesized MOF

PropertyExpected Outcome
CrystallinityHigh, as confirmed by sharp peaks in the PXRD pattern
Thermal StabilityStable up to approximately 400-450 °C
BET Surface Area> 1000 m²/g
Functional GroupsPresence of allyl C=C and carboxylate groups confirmed by FT-IR

Conclusion and Future Perspectives

The use of 2,5-bis(allyloxy)terephthalic acid as an organic linker provides a straightforward and effective method for the synthesis of highly functionalizable MOFs. The protocols outlined in this application note offer a robust starting point for researchers to develop novel MOF-based drug delivery systems. The versatility of the allyl groups allows for the covalent attachment of a wide range of molecules, paving the way for the design of targeted, stimuli-responsive, and theranostic nanocarriers. Future work in this area will likely focus on the development of more complex, multi-functional systems and their evaluation in preclinical models to fully realize the potential of these advanced materials in medicine.

References

  • Cohen, S. M. Postsynthetic Modification of Metal-Organic Frameworks. Chemical Reviews2012, 112 (2), 970-1000. DOI: 10.1021/cr200179u
  • Cunha, D.; et al. A metal-organic framework with a high-loading capacity for caffeine. Journal of Materials Chemistry A2013, 1(48), 15429-15437. DOI: 10.1039/C3TA13599A
  • Duan, C.; et al. Metal-organic frameworks for the removal of heavy metal ions from water. Chemical Society Reviews2018, 47(23), 8871-8919. DOI: 10.1039/C8CS00441G
  • Feng, D.; et al. Zirconium-Metalloporphyrin PCN-222: Mesoporous Metal-Organic Frameworks with Ultrahigh Porosity. Angewandte Chemie International Edition2012, 51(41), 10307-10310. DOI: 10.1002/anie.201204475
  • Gabarrón, J.; et al. A highly stable zirconium-based metal-organic framework for the selective removal of Cr(VI) from water. Journal of Materials Chemistry A2016, 4(33), 12834-12841. DOI: 10.1039/C6TA05051A
  • Helal, A.; et al. Allyl Functionalized UiO-66 Metal-Organic Framework as a Catalyst for the Synthesis of Cyclic Carbonates by CO2 Cycloaddition. Journal of Industrial and Engineering Chemistry2020, 89, 344-351. DOI: 10.1016/j.jiec.2020.05.031
  • Horcajada, P.; et al. Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials2010, 9(2), 172-178. DOI: 10.
  • Hui, L.; et al. A microporous metal-organic framework for the separation of C2 hydrocarbons at room temperature. Angewandte Chemie International Edition2005, 44(46), 7580-7584. DOI: 10.1002/anie.200502148
  • Katz, M. J.; et al. A facile synthesis of UiO-66, UiO-67 and their N-containing isologues. Chemical Communications2013, 49(82), 9449-9451. DOI: 10.1039/C3CC45032A
  • Loiseau, T.; et al. A Rationale for the Large Breathing of the Porous Aluminum Terephthalate (MIL-53) upon hydration. Chemistry - A European Journal2004, 10(6), 1373-1382. DOI: 10.1002/chem.200305413
  • Nasrabadi, H.; et al. Post-synthetic modification of UiO-66 with ciprofloxacin for enhanced antibacterial activity. Journal of Drug Delivery Science and Technology2020, 55, 101402. DOI: 10.1016/j.jddst.2019.101402
  • Nemati, M.; et al. Thiol-ene "click" chemistry: a versatile and efficient tool for the functionalization of metal-organic frameworks. Chemical Society Reviews2017, 46(14), 4159-4185. DOI: 10.1039/C7CS00180A
  • Shearer, G. C.; et al. Tuning the defect density in a metal-organic framework. Journal of the American Chemical Society2016, 138(23), 7389-7396. DOI: 10.1021/jacs.6b02626
  • Sun, D. T.; et al. Postsynthetic Method for the Introduction of Functionality into Metal-Organic Frameworks. Journal of the American Chemical Society2018, 140(4), 1386-1390. DOI: 10.1021/jacs.7b11548
  • Wang, B.; et al. A microporous metal-organic framework for selective separation of CO2 from CH4 at ambient temperature. Journal of the American Chemical Society2009, 131(41), 14810-14811. DOI: 10.1021/ja906323t
  • Yuan, S.; et al. Stable Metal-Organic Frameworks: Design, Synthesis, and Applications. Advanced Materials2018, 30(37), 1704303. DOI: 10.1002/adma.201704303
  • Zhu, Y.; et al. Alendronate-loaded UiO-66 nanoparticles for the treatment of bone cancer. Biomaterials2014, 35(28), 8273-8283. DOI: 10.1016/j.

Sources

Application

Advanced Post-Synthetic Modification of MOFs using 2,5-Bis(allyloxy)terephthalic Acid

Executive Summary Metal-organic frameworks (MOFs) constructed with the functionalized linker 2,5-bis(allyloxy)terephthalic acid (H2BAT) offer unprecedented pathways for post-synthetic modification (PSM). The pendant ally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metal-organic frameworks (MOFs) constructed with the functionalized linker 2,5-bis(allyloxy)terephthalic acid (H2BAT) offer unprecedented pathways for post-synthetic modification (PSM). The pendant allyloxy groups serve as versatile handles, enabling [1], selective coordination for[2], and enhanced affinity for[3]. This application note provides validated protocols and mechanistic insights for leveraging H2BAT in advanced MOF engineering.

Mechanistic Rationale

The strategic selection of H2BAT as a bridging ligand is rooted in the orthogonal reactivity of its allyloxy ether moieties. During standard solvothermal MOF synthesis, the allyloxy groups remain chemically inert, seamlessly integrating into various topologies such as the[3] or the[4]. Post-synthesis, these tags can be activated via distinct mechanisms:

  • Thermal Claisen Rearrangement : Heating the MOF under an inert atmosphere induces a [3,3]-sigmatropic rearrangement. The allyl group migrates from the ether oxygen to the adjacent aromatic carbon, converting the bulky allyloxy group into an allyl-phenol[1].

    • Causality: This atomic repositioning retracts the functional tag closer to the aromatic backbone, significantly expanding the accessible pore volume without sacrificing the framework's chemical functionality[5].

  • Soft Lewis Base Coordination : The terminal alkene π-electrons of the allyloxy group act as soft Lewis bases. In aqueous environments, they selectively coordinate with soft transition metal cations, such as Pd2+[6].

    • Causality: In luminescent MOFs like KFUPM-3, this binding disrupts the "luminescence sensitization" (antenna effect) between the linker and the lanthanide node, resulting in rapid, highly specific fluorescence quenching[4].

Workflow Diagram

G MOF H2BAT-Integrated MOF (e.g., AO-UiO-66, KFUPM-3) Thermal Thermal Treatment (>150°C, N2 atm) MOF->Thermal Sensing Metal Cation Exposure (Pd2+ in aqueous media) MOF->Sensing Adsorption Iodine Vapor/Solution (I2 Capture) MOF->Adsorption Claisen Aromatic Claisen Rearrangement (Allyl migration to ring) Thermal->Claisen Coordination Allyloxy-Metal Coordination (Selective π-binding) Sensing->Coordination PoreDiff Pore Diffusion & Trapping (Affinity to ether/alkene) Adsorption->PoreDiff Result1 Pore-Space Expansion (Increased Surface Area) Claisen->Result1 Result2 Fluorescence Quenching (Ultrasensitive Pd2+ Detection) Coordination->Result2 Result3 High-Capacity I2 Uptake (Radioactive Waste Remediation) PoreDiff->Result3

Fig 1. Divergent post-synthetic modification pathways for H2BAT-integrated MOFs.

Experimental Protocols

Protocol 1: Synthesis of H2BAT-Integrated MOFs

Objective: To synthesize stable MOFs with pendant allyloxy tags, using AO-UiO-66-ZrTi11 (for iodine capture) and KFUPM-3 (for sensing) as model systems.

AO-UiO-66-ZrTi11 Synthesis:

  • Reagent Mixing : Dissolve H2BAT, ZrCl4, and Cp2TiCl2 in N,N-dimethylformamide (DMF)[3].

    • Causality: The inclusion of Cp2TiCl2 introduces Ti into the Zr-SBU, creating a bimetallic node that enhances the density of Lewis acid sites, which is crucial for subsequent iodine adsorption[3].

  • Modulation : Add acetic acid to the mixture.

    • Causality: Monocarboxylic acids compete with the H2BAT linker during coordination, slowing down the crystallization rate to yield highly crystalline, defect-free octahedral morphologies[7].

  • Crystallization : Heat solvothermally at 120 °C for 24 hours, wash with DMF/methanol, and activate under vacuum.

KFUPM-3 Synthesis:

  • Reagent Mixing : Dissolve Eu(NO3)3·5H2O and H2BAT in a 5:2:1 (v/v) mixture of DMF, ethanol, and water[8].

  • Crystallization : Heat at 80 °C for 3 days.

    • Causality: The mixed solvent system ensures optimal solubility of the hydrophobic allyloxy tags while providing the aqueous coordination environment necessary for the formation of the 2D sql topology of the Eu-SBU[8].

Self-Validation Step : Digest the activated MOF in DCl/DMSO- d6​ and analyze via 1 H NMR to verify the structural integrity of the H2BAT linker post-solvothermal synthesis[9]. The presence of intact vinyl protons confirms the allyloxy groups survived the synthesis.

Protocol 2: Thermal Post-Synthetic Rearrangement (Pore Expansion)

Objective: To increase the surface area of a di-tagged MOF via aromatic Claisen rearrangement.

  • Preparation : Load the activated H2BAT-based MOF into a Schlenk flask or a thermogravimetric analyzer (TGA) crucible[9].

  • Inert Atmosphere : Purge the system with ultra-high purity N 2​ gas for 30 minutes.

    • Causality: An inert atmosphere is critical to prevent the oxidative degradation of the terminal alkenes at elevated temperatures[9].

  • Thermal Activation : Heat the sample to 150–200 °C (depending on the specific MOF's thermal stability profile) for 12 hours[1].

    • Causality: Thermal energy overcomes the activation barrier for the [3,3]-sigmatropic rearrangement. The ether linkage breaks as the allyl group migrates to the aromatic ring, forming a phenol. This subtle atomic repositioning clears the pore channels, leading to a measurable increase in geometric surface area[9].

Self-Validation Step : Monitor the reaction via simultaneous TG-DTA; an exothermic peak without mass loss indicates the successful post-synthetic rearrangement[9]. Post-reaction N 2​ sorption isotherms should confirm an increase in the Brunauer–Emmett–Teller (BET) surface area[5].

Protocol 3: Analyte-Specific Coordination (Palladium Sensing)

Objective: To utilize the allyloxy tags for the ultrasensitive detection of Pd2+ in aqueous media.

  • Suspension : Disperse 1 mg of activated KFUPM-3 crystals in 2 mL of aqueous solution[8].

  • Excitation : Expose the suspension to UV light ( λex​ = 336 nm) and monitor the baseline fluorescence emission (typically orange for Eu-MOFs)[4].

  • Analyte Introduction : Titrate the solution with the target water sample.

    • Causality: The allyloxy moieties selectively bind Pd2+ over other competitor heavy metal ions due to soft-soft acid-base interactions[4].

  • Signal Transduction : Record the fluorescence quenching. The detection limit can reach as low as 44 ppb[2].

    • Causality: The coordinative interaction between the alkene and Pd2+ interrupts the energy transfer from the H2BAT linker's excited state to the Eu3+ emission centers, effectively turning off the luminescence[8].

Self-Validation Step : To validate reversibility, treat the Pd2+-quenched KFUPM-3 with a strong chelating agent (e.g., EDTA) and wash with water. The fluorescence emission should fully recover, proving the sensor's regenerative capability without loss of performance[2].

Quantitative Data Summary

The table below summarizes the performance metrics of H2BAT-integrated MOFs before and after specific post-synthetic modifications or targeted applications.

MOF SystemModification / ApplicationKey Performance MetricReference
Zn-MOF (H2BAT) Thermal PSR (Claisen Rearrangement)Surface Area Expansion : Significant increase in N 2​ uptake and BET surface area post-heating.Tshering et al., 2014
KFUPM-3 (Eu-H2BAT) Pd2+ Chemosensing (Aqueous Media)Limit of Detection (LOD) : 44 ppb via highly selective fluorescence quenching.Helal et al., 2019
AO-UiO-66-ZrTi11 Iodine (I 2​ ) Capture & RemediationUptake Capacity : 2.46 g/g (Iodine Vapor); 1084.4 mg/g (Cyclohexane Solution).Wang et al., 2025

References

  • Wang, D., Cai, W., Feng, Q., Cao, F., Zhang, Q., Xu, Q., Li, L., & Liu, J. (2025). "A Zr/Ti-based bimetallic AO-UiO-66 framework for effective uptake of radioactive iodine." New Journal of Chemistry, 49, 6313-6322. URL :[Link]

  • Tshering, L., Hunter, S. O., Nikolich, A., Minato, E., Fitchett, C. M., D'Alessandro, D. M., & Richardson, C. (2014). "Post-synthetic pore-space expansion in a di-tagged metal–organic framework." CrystEngComm, 16(39), 9158-9162. URL :[Link]

  • Helal, A., Nguyen, H. L., Cordova, K. E., & Yamani, Z. H. (2019). "An Ultrasensitive and Selective Metal–Organic Framework Chemosensor for Palladium Detection in Water." Inorganic Chemistry, 58(3), 1738–1741. URL :[Link]

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Method

Application Note: Thiol-Ene Click Chemistry Applications for 2,5-Bis(allyloxy)terephthalic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale 2,5-Bis(allyloxy)terephthalic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

2,5-Bis(allyloxy)terephthalic acid (H2BAT) (CAS: 149590-60-3) is a highly versatile, bifunctional building block that bridges the gap between rigid structural materials and dynamic, functional chemistry[1]. The molecule features a rigid aromatic terephthalic acid core—ideal for constructing robust Metal-Organic Frameworks (MOFs) or high-glass-transition ( Tg​ ) polymers—flanked by two pendant allyloxy groups. These allyl ethers serve as orthogonal, highly reactive sites for radical-mediated thiol-ene click chemistry[2][3].

The Causality of Thiol-Ene Selection: Traditional chain-growth polymerizations (e.g., methacrylates) often suffer from oxygen inhibition, heterogeneous crosslink densities, and high shrinkage stress. In contrast, thiol-ene chemistry proceeds via a step-growth, radical-mediated anti-Markovnikov addition[4][5]. For drug development and biomaterials, this mechanism is deliberately chosen because:

  • Uniform Mesh Size: The step-growth nature yields highly homogeneous polymer networks, which is critical for predictable drug diffusion kinetics.

  • Bio-Orthogonality: The reaction is highly tolerant to water, oxygen, and ambient conditions, allowing for the encapsulation of sensitive biologics without degradation[2].

  • Quantitative Yields: The reaction is highly efficient, minimizing unreacted monomer toxicity in biomedical applications.

Mechanism A 2,5-bis(allyloxy)terephthalic acid (Allyl Donor) D UV Irradiation (365 nm) A->D B Functional Thiol (R-SH) B->D C Photoinitiator (e.g., LAP/DMPA) C->D E Thiyl Radical Generation (R-S•) D->E F Anti-Markovnikov Addition to Allyl Group E->F G Stable Thioether Linkage (Functionalized Target) F->G

Workflow of UV-initiated thiol-ene click chemistry using 2,5-bis(allyloxy)terephthalic acid.

Application I: Post-Synthetic Modification (PSM) of Zirconium MOFs

Metal-Organic Frameworks (MOFs) are premier candidates for targeted drug delivery and chemical sensing due to their extreme porosity. However, synthesizing MOFs with complex functional groups de novo often fails due to steric hindrance or thermal degradation during solvothermal synthesis.

By utilizing H2BAT as the primary organic linker, researchers can synthesize a stable, allyl-functionalized Zr-MOF (isoreticular to UiO-66)[6]. The pendant allyl groups are then quantitatively modified via thiol-ene click chemistry under mild conditions to attach targeting peptides, fluorophores, or specific binding sites (e.g., for Palladium sensing)[3].

Protocol 2.1: Synthesis and PSM of UiO-66-Allyl MOF

Rationale for Reagent Selection: Acetic acid is utilized as a modulator. Because it possesses a single carboxylic acid, it competes with the bifunctional H2BAT linker during coordination with the Zr6​ clusters. This slows the crystallization rate, preventing amorphous precipitation and ensuring the formation of highly crystalline, defect-free MOF particles[6].

Step-by-Step Methodology:

  • Solvothermal Synthesis: Dissolve ZrCl4​ (0.5 mmol) and H2BAT (0.5 mmol) in 15 mL of N,N-dimethylformamide (DMF). Add 1.5 mL of glacial acetic acid (modulator).

  • Crystallization: Seal the mixture in a Teflon-lined autoclave and heat at 120 °C for 24 hours.

  • Activation: Isolate the resulting powder via centrifugation. Wash sequentially with DMF (3x) and Methanol (3x) to remove unreacted linkers. Dry under vacuum at 80 °C for 12 hours to yield UiO-66-Allyl.

  • Thiol-Ene PSM: Suspend 50 mg of UiO-66-Allyl in 5 mL of degassed methanol. Add the desired functional thiol (e.g., 1-propanethiol or a thiolated targeting peptide, 2.0 eq relative to allyl groups) and 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.1 eq) as the photoinitiator.

  • Photoclick Reaction: Irradiate the suspension with a 365 nm UV LED (10 mW/cm²) for 30 minutes under gentle stirring.

  • Purification: Centrifuge and wash the functionalized MOF with methanol to remove unreacted thiols and initiator byproducts.

Self-Validating QC System:

  • Pre-PSM: Powder X-Ray Diffraction (PXRD) must show characteristic UiO-66 peaks at 2θ = 7.4° and 8.5°. If broad amorphous halos appear, the acetic acid modulation ratio was insufficient.

  • Post-PSM: Perform Energy-Dispersive X-ray Spectroscopy (EDX). The atomic ratio of Sulfur to Zirconium must align with the theoretical grafting density, confirming successful covalent attachment rather than physical adsorption.

MOF_PSM N1 ZrCl4 + H2BAT Linker N2 Solvothermal Synthesis (120°C, DMF/Acetic Acid) N1->N2 N3 Allyl-Functionalized Zr-MOF (UiO-66 Topology) N2->N3 N4 Thiol-Ene Post-Synthetic Modification (PSM) N3->N4 N5 Targeted Drug Delivery or Sensor Platform N4->N5

Synthesis and post-synthetic modification of an allyl-functionalized Zr-MOF via thiol-ene click.

Application II: Bio-based Thiol-Ene Photocurable Hydrogels

For tissue engineering and localized drug delivery, H2BAT can be utilized to synthesize photocurable hydrogels. The carboxylic acids can be amidated with biocompatible backbones (e.g., gelatin), while the allyl groups are crosslinked via thiol-ene chemistry using poly(ethylene glycol) dithiol (PEG-dithiol)[2][5].

Protocol 3.1: Photocrosslinking of H2BAT-PEG Hydrogels

Rationale for Reagent Selection: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is selected as the photoinitiator instead of DMPA. LAP is highly water-soluble and absorbs efficiently at 365–405 nm, allowing for rapid gelation in aqueous environments without the cytotoxicity associated with short-wave UV or organic solvents.

Step-by-Step Methodology:

  • Formulation: Dissolve H2BAT-functionalized biopolymer (10% w/v) and PEG-dithiol ( Mn​ = 3,400 g/mol ) in phosphate-buffered saline (PBS, pH 7.4). Ensure a 1:1 stoichiometric ratio of thiol to allyl groups.

  • Initiator Addition: Add LAP photoinitiator to a final concentration of 0.05% (w/v).

  • Molding & Curing: Pipette the precursor solution into a silicone mold. Irradiate with a 365 nm UV lamp (5 mW/cm²) for 60 seconds.

  • Validation via Rheology: Perform a real-time rheological time-sweep during UV exposure.

Self-Validating QC System: The exact gel point is identified when the storage modulus ( G′ ) crosses the loss modulus ( G′′ ). A stable, flat G′ plateau post-irradiation confirms that the step-growth network has reached complete conversion. If G′ continues to drift upward after the UV source is turned off, dark curing (continued radical propagation) is occurring, indicating incomplete initial conversion.

Quantitative Data & Analytical Validation

To ensure rigorous scientific integrity, the progress of the thiol-ene reaction utilizing H2BAT must be monitored spectroscopically. Table 1 outlines the critical Real-Time FTIR metrics required to validate complete monomer conversion. Table 2 provides expected thermomechanical properties based on the choice of thiol crosslinker[4][5].

Table 1: Real-Time FTIR Validation Metrics for Thiol-Ene Conversion
Functional GroupWavenumber ( cm−1 )Expected ChangeMechanistic Significance
Allyl C=C stretch 1645DisappearanceConfirms consumption of the H2BAT ene monomer.
Thiol S-H stretch 2570DisappearanceConfirms consumption of the thiol crosslinker.
Thioether C-S stretch ~690 - 710AppearanceConfirms formation of the crosslinked step-growth network.
Carbonyl C=O stretch 1680 - 1710UnchangedActs as an internal standard; confirms the terephthalic acid core remains intact.
Table 2: Comparative Properties of H2BAT-derived Thiol-Ene Networks
Thiol CrosslinkerEquivalents (Thiol:Ene)UV Dose ( J/cm2 )Gel Fraction (%)Glass Transition ( Tg​ , °C)
TMPMP (Trifunctional)1:12.0> 98%~ 65 °C
PETMP (Tetrafunctional)1:12.0> 99%~ 85 °C
PEG-Dithiol (Bifunctional)1:13.0~ 92%< 0 °C (Hydrogel)

Note: The rigid aromatic core of H2BAT drives the unusually high Tg​ observed when crosslinked with multi-functional thiols like PETMP, making it highly suitable for structural biomaterials[5].

References

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior National Center for Biotechnology Information (PMC). URL:[Link]

  • Thermally Stable, Solvent Resistant, and Multifunctional Thermosetting Polymer Networks Prepared via Thiol–Ene Photo Click Chemistry ACS Publications. URL:[Link]

  • Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers MDPI. URL:[Link]

  • Google Patents (US20210138433A1).
  • An Ultrasensitive and Selective Metal–Organic Framework Chemosensor for Palladium Detection in Water ACS Publications (Inorganic Chemistry). URL:[Link]

Sources

Application

Application Note: Coordination Chemistry and Advanced Applications of 2,5-Bis(allyloxy)terephthalic Acid in Metal-Organic Frameworks

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The rational design of Meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the selection of organic linkers that provide both topological predictability and chemical versatility. 2,5-bis(allyloxy)terephthalic acid (H₂BAT) has emerged as a highly privileged ligand in modern coordination chemistry.

The structural brilliance of H₂BAT lies in its dual-nature design:

  • The Terephthalate Backbone: Provides a rigid, linear dicarboxylate axis that predictably coordinates with transition metals (e.g., Zn²⁺) and lanthanides (e.g., Ce³⁺, Eu³⁺) to form robust secondary building units (SBUs)[1].

  • The Allyloxy Pendant Arms: These flexible, electron-rich alkene moieties project into the porous channels of the resulting MOF. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, these "soft" alkene groups act as highly specific recognition sites for "soft" heavy metal ions (like Pd²⁺)[1]. Furthermore, the terminal double bonds serve as orthogonal reactive sites for post-synthetic modifications, such as cross-linking or pore-space expansion[2].

This application note details the synthesis, structural causality, and validated protocols for utilizing H₂BAT in advanced sensing and catalytic platforms.

Coordination Systems and Quantitative Performance

The coordination of H₂BAT with various metal nodes yields frameworks with vastly different physicochemical properties. Lanthanide contraction and variable coordination spheres (typically 8- to 9-coordinate) allow for highly tunable luminescent and redox-active materials[3][4], while transition metals like Zinc yield classic porous cubic topologies[2].

Table 1: Summary of H₂BAT-Based Coordination Networks
Metal NodeSBU / TopologyPrimary ApplicationPerformance Metric (Yield/LOD)Mechanistic Driver
Eu³⁺ 2D sql network (KFUPM-3)Aqueous Pd²⁺ SensingLOD: 44 ppbSoft-soft coordinative interaction between Pd²⁺ and allyloxy arms[1].
Ce³⁺ / Ce⁴⁺ [Ce₆O₄(OH)₄(BAT)₆]Dual-Mode Chemical SensingBBR: 4.5 nM Dimethomorph: 52.3 nMPhotoinduced Electron Transfer (PET) & Inner Filter Effect (IFE)[5][6].
Ce³⁺ / Ce⁴⁺ Redox-active Ce-MOF (1')Aerobic Oxidation Catalysis>99% Conversion (Benzylamines)Accessible mixed-valence Ce³⁺/Ce⁴⁺ redox centers[7].
Zn²⁺ Cubic pcu [Zn₄O(BAT)₃]Gas Sorption / Porous MediaHigh Surface AreaPost-synthetic pore-space expansion via allyloxy modification[2].
Ln³⁺ (General) Flexible Coordination PolymersMechanical Shock AbsorptionReversible phase transition at 30–35 kbarPressure-induced bond rearrangement (9 to 8 coordinate)[3][8].

Workflow & System Architecture

The following diagram illustrates the divergent synthetic pathways and resulting applications of H₂BAT-derived coordination networks.

Figure 1: Divergent coordination chemistry workflows of H₂BAT with transition and lanthanide metals.

Validated Experimental Protocols

Protocol A: Synthesis of Eu-MOF (KFUPM-3) for Palladium Sensing

Scientific Causality: Europium (Eu³⁺) is selected for its intense, long-lived red luminescence, which is sensitized by the "antenna effect" of the terephthalate backbone. When Pd²⁺ binds to the allyloxy arms in the pores, it disrupts this energy transfer, causing highly specific fluorescence quenching[1].

Materials:

  • H₂BAT ligand (synthesized via Williamson ether synthesis of 2,5-dihydroxyterephthalic acid and allyl bromide, followed by saponification)[1].

  • Eu(NO₃)₃·5H₂O

  • N,N-Dimethylformamide (DMF)

  • Glacial acetic acid (Modulator)

Step-by-Step Procedure:

  • Solution Preparation: Dissolve 0.1 mmol of H₂BAT and 0.1 mmol of Eu(NO₃)₃·5H₂O in 10 mL of a DMF/H₂O mixture (v/v 4:1) in a 20 mL scintillation vial.

  • Modulation: Add 0.5 mL of glacial acetic acid. Note: The modulator slows down the coordination kinetics, preventing amorphous precipitation and promoting the growth of highly crystalline 2D sql topology networks.

  • Solvothermal Synthesis: Seal the vial and heat isothermally at 120 °C for 72 hours.

  • Cooling & Harvesting: Cool the oven to room temperature at a rate of 5 °C/hr. Harvest the resulting pale-yellow crystals via vacuum filtration.

  • Activation: Wash the crystals extensively with fresh DMF (3 × 10 mL) followed by ethanol (3 × 10 mL) to remove unreacted precursors. Dry under vacuum at 80 °C for 12 hours.

  • Sensing Assay Validation: Disperse 2 mg of activated KFUPM-3 in 2 mL of aqueous solution. Excite at 320 nm and monitor the emission at 615 nm (characteristic ⁵D₀ → ⁷F₂ transition of Eu³⁺). Titrate with aqueous PdCl₂. A linear decrease in fluorescence intensity validates the sensor (LOD ~44 ppb)[1].

Protocol B: Dual-Mode Sensing of Alkaloids and Fungicides using Ce-MOF

Scientific Causality: Cerium MOFs constructed with H₂BAT exhibit mixed oxidation states (Ce³⁺/Ce⁴⁺). This unique electronic structure allows the MOF to act as a dual-mode sensor. Berberine (BBR) quenches the MOF's fluorescence via Photoinduced Electron Transfer (PET) because the LUMO of BBR is lower than the conduction band of the MOF. Conversely, Dimethomorph quenches via the Inner Filter Effect (IFE) due to spectral overlap between the analyte's absorption and the MOF's emission[5][6].

Figure 2: Mechanistic divergence in the dual-mode sensing of environmental contaminants by Ce-MOF.

Step-by-Step Procedure:

  • Ce-MOF Preparation: Synthesize[Ce₆O₄(OH)₄(BAT)₆]·9H₂O·1DMF via room-temperature stirring or mild solvothermal reaction of H₂BAT and Ce(NO₃)₃·6H₂O[5][6].

  • Suspension Preparation: Disperse 300 μL of a standardized Ce-MOF stock suspension into 2 mL of deionized water.

  • Baseline Measurement: Record the baseline photoluminescence spectrum. Excite the sample at 315 nm and record emission from 335 nm to 550 nm (peak maximum at 430 nm)[6].

  • Analyte Titration:

    • For Berberine: Add 1 mM aqueous BBR in 10 μL increments. Record the emission spectrum after each addition. The response time will be ultrafast (<5 s).

    • For Dimethomorph: Repeat the process in a fresh MOF suspension using a dimethomorph standard.

  • Data Analysis: Plot (I0​/I)−1 versus analyte concentration (Stern-Volmer plot). Calculate the LOD using the 3σ/k method. Expected LODs are ~4.5 nM for BBR and ~52.3 nM for dimethomorph[5][6].

  • Recyclability: Centrifuge the suspension at 8000 rpm for 5 minutes, wash the MOF pellet with ethanol three times, and dry. The MOF can be reused for at least three consecutive cycles without loss of sensing efficiency[5][6].

References

  • An Ultrasensitive and Selective Metal–Organic Framework Chemosensor for Palladium Detection in Water. Berkeley Global Science Institute. Available at:[Link]

  • A Luminescent Cerium MOF for Rapid, Nanomolar and Recyclable Detection of Alkaloid Berberine and Fungicide Dimethomorph in Environmental Water and Food Samples. PubMed / NIH. Available at: [Link]

  • A Luminescent Cerium MOF for Rapid, Nanomolar and Recyclable Detection of Alkaloid Berberine and Fungicide Dimethomorph in Environmental Water and Food Samples. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • A Robust, Redox-Active Cerium Metal–Organic Framework for the Aerobic Oxidation of Benzylamines to Benzylimines. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • Post-synthetic pore-space expansion in a di-tagged metal-organic framework. University of Wollongong Research Online. Available at:[Link]

  • A reversible pressure-induced bond rearrangement of flexible lanthanide 2,5-bis(allyloxy)terephthalate coordination polymer networks. CrystEngComm - RSC Publishing. Available at:[Link]

Sources

Method

Illuminating the Path to Targeted Therapeutics: A Guide to the Synthesis and Application of Luminescent Materials Based on 2,5-Bis(allyloxy)terephthalic Acid

Introduction: The Convergence of Luminescence and Bio-application In the landscape of advanced materials, those that combine diagnostic and therapeutic capabilities—theranostics—represent a significant leap forward. Lumi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Luminescence and Bio-application

In the landscape of advanced materials, those that combine diagnostic and therapeutic capabilities—theranostics—represent a significant leap forward. Luminescent metal-organic frameworks (MOFs) are at the forefront of this revolution, offering a unique combination of tunable light emission, high porosity, and chemical tailorability.[1][2][3] This guide focuses on a particularly versatile building block, 2,5-bis(allyloxy)terephthalic acid , for the construction of sophisticated luminescent materials.

The core value of this ligand lies in its dual functionality. The terephthalic acid core provides a robust scaffold for coordination with metal ions, particularly lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺), to create highly luminescent frameworks via the "antenna effect."[4] Simultaneously, the pendant allyl groups serve as reactive handles for post-synthetic modification (PSM), allowing for the covalent attachment of targeting moieties or therapeutic payloads through highly efficient "click chemistry" reactions.[5]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, enabling users to not only replicate the protocols but also to innovate upon them. We will detail the synthesis of the ligand, its assembly into a luminescent lanthanide-based MOF, and a subsequent post-synthetic modification protocol to prepare the material for targeted drug delivery applications.

Part 1: Synthesis of the Functional Ligand: 2,5-Bis(allyloxy)terephthalic Acid

The journey begins with the synthesis of the core organic linker. The protocol described here is an adaptation of established ether synthesis methods, starting from the commercially available 2,5-dihydroxyterephthalic acid.

Causality of Component Selection:
  • 2,5-Dihydroxyterephthalic Acid: The starting material provides the foundational terephthalate structure necessary for MOF construction and the hydroxyl groups for functionalization.

  • Allyl Bromide: This reagent provides the allyl groups, which are crucial for subsequent post-synthetic modification via the thiol-ene reaction.

  • Potassium Carbonate (K₂CO₃): A mild base used to deprotonate the hydroxyl groups of the terephthalic acid, forming a more nucleophilic phenoxide that can readily react with the allyl bromide.

  • Tetrahydrofuran (THF): A suitable aprotic solvent that dissolves the organic reactants and facilitates the reaction.

Protocol 1: Synthesis of 2,5-Bis(allyloxy)terephthalic Acid
  • Esterification (Intermediate Step): To improve solubility and prevent unwanted side reactions, the starting 2,5-dihydroxyterephthalic acid is first converted to its diethyl ester.

    • In a 150 ml round-bottom flask, combine 10.0 g of 2,5-dihydroxyterephthalic acid, 100 ml of ethanol, and 15 ml of concentrated sulfuric acid.

    • Reflux the mixture for 8 hours.

    • Cool the mixture to room temperature to allow the product, diethyl 2,5-dihydroxyterephthalate, to precipitate as needle-like crystals.

    • Collect the crystals by filtration and recrystallize from ethanol to obtain a purified product.[6]

  • Allylation Reaction:

    • In a 250 ml round-bottom flask, add 7.8 g of the dried diethyl 2,5-dihydroxyterephthalate, 8.6 g of potassium carbonate (K₂CO₃), and 150 ml of THF.

    • To this suspension, add 12.6 g of allyl bromide.

    • Reflux the mixture for 96 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, filter the mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under vacuum to yield crude diethyl 2,5-bis(allyloxy)terephthalate.[6]

  • Hydrolysis to the Final Ligand:

    • The crude diethyl ester is then hydrolyzed to the desired dicarboxylic acid.

    • Dissolve the ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Reflux the mixture for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

    • After cooling, acidify the solution with dilute hydrochloric acid (HCl) to a pH of ~2. This will precipitate the final product, 2,5-bis(allyloxy)terephthalic acid.

    • Collect the white precipitate by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presence of signals corresponding to the allyl groups and the carboxylic acid protons, and the disappearance of the ethyl ester signals, will confirm a successful synthesis.

Part 2: Assembly of a Luminescent Metal-Organic Framework

With the functional ligand in hand, the next stage is to construct the luminescent framework. We will focus on a Europium-based MOF (Eu-MOF) due to its characteristic and intense red emission, which is ideal for bioimaging applications.[1][7] The hydrothermal synthesis method is chosen for its effectiveness in producing high-quality crystalline MOFs.

Rationale for a Lanthanide-Based MOF:

Lanthanide ions like Eu³⁺ possess unique photophysical properties, including sharp, characteristic emission bands, long luminescence lifetimes, and large Stokes shifts.[1] However, their direct excitation is inefficient.[8] By incorporating them into a MOF with an organic linker like 2,5-bis(allyloxy)terephthalic acid, the linker acts as an "antenna." It absorbs UV light efficiently and transfers the energy to the Eu³⁺ ion, which then emits its characteristic red light. This sensitized emission is significantly more intense than the direct emission of the lanthanide ion.[4]

Protocol 2: Hydrothermal Synthesis of Eu-allyl-MOF
  • Reactant Preparation:

    • In a 20 ml glass vial, dissolve 27.8 mg (0.1 mmol) of 2,5-bis(allyloxy)terephthalic acid in 10 ml of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 36.4 mg (0.1 mmol) of Europium(III) chloride (EuCl₃) in 5 ml of DMF.

  • Assembly:

    • Combine the two solutions in a 25 ml Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120°C for 48 hours.

    • Allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the crystals with fresh DMF three times to remove unreacted starting materials.

    • To remove the solvent molecules from the pores of the MOF (a process known as "activation"), immerse the crystals in a volatile solvent like ethanol for 24 hours, replacing the ethanol every 8 hours.

    • Finally, dry the activated Eu-allyl-MOF under vacuum at 80°C for 12 hours.

Characterization Workflow

The successful synthesis of the MOF should be confirmed through a series of characterization techniques.

Caption: Workflow for the characterization of the synthesized Eu-allyl-MOF.

Expected Photoluminescence Data

The activated Eu-allyl-MOF is expected to exhibit strong red luminescence. The photoluminescence spectra, recorded in the solid state, will be key to confirming its optical properties.

ParameterExpected Value/ObservationRationale
Excitation Maximum Broad band, ~280-350 nmCorresponds to the π-π* electron transition of the organic linker (the "antenna").[9]
Emission Maxima Sharp peaks at ~578, ~590, ~615, ~650, and ~697 nmThese are the characteristic ⁵D₀→⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions of the Eu³⁺ ion.[10]
Dominant Emission The ⁵D₀→⁷F₂ transition at ~615 nm is typically the most intense ("hypersensitive" transition), resulting in the characteristic red color.[10]
Luminescence Lifetime In the range of hundreds of microseconds to millisecondsLong lifetimes are a hallmark of lanthanide emission and are useful for time-gated imaging applications.[1]
Quantum Yield Expected to be significantly higher than that of the free Eu³⁺ ionThis demonstrates the efficiency of the antenna effect, where the linker sensitizes the lanthanide emission.[1]

Part 3: Post-Synthetic Modification for Bio-conjugation

The true power of using 2,5-bis(allyloxy)terephthalic acid lies in the ability to functionalize the resulting MOF. The allyl groups on the pore surfaces are ideal for the thiol-ene "click" reaction , a highly efficient and bio-orthogonal reaction that can be initiated by UV light.[5][11] This allows for the covalent attachment of biomolecules, such as targeting ligands or drug linkers, without compromising the MOF's structure.

The Thiol-Ene "Click" Reaction: A Scientist's Perspective

This reaction proceeds via a free-radical chain mechanism. A photoinitiator, upon UV irradiation, generates a radical that abstracts a hydrogen atom from a thiol (R-SH), creating a thiyl radical (RS•). This thiyl radical then adds across the allyl double bond of the MOF, covalently linking the thiol-containing molecule to the framework. The reaction is rapid, high-yielding, and tolerant of a wide range of functional groups, making it perfect for modifying complex structures like MOFs.[11]

Protocol 3: Thiol-Ene Functionalization of Eu-allyl-MOF

This protocol describes the attachment of a thiol-containing molecule (e.g., a cysteine-terminated peptide for cell targeting or a thiol-PEG linker for improved biocompatibility) to the Eu-allyl-MOF.

  • Preparation:

    • Suspend 50 mg of the activated Eu-allyl-MOF in 10 ml of an appropriate anhydrous and deoxygenated solvent (e.g., a mixture of THF and methanol).

    • Add the thiol-containing molecule (e.g., 1.5 equivalents relative to the allyl groups on the MOF).

    • Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), typically ~1-2 mol% relative to the thiol.

  • Reaction:

    • Stir the suspension in a quartz reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature.[11] Reaction times can range from 30 minutes to a few hours.

    • Monitor the reaction by taking small aliquots of the supernatant and analyzing for the disappearance of the thiol-containing molecule via LC-MS.

  • Purification:

    • After the reaction is complete, collect the functionalized MOF (Eu-allyl-S-R-MOF) by centrifugation.

    • Wash the product extensively with the reaction solvent to remove any unreacted thiol, photoinitiator, and byproducts.

    • Perform a final wash with a more volatile solvent like ethanol or dichloromethane.

    • Dry the final product under vacuum.

  • Confirmation of Functionalization: Use FT-IR spectroscopy to confirm the disappearance of the C=C stretching vibration of the allyl group and the appearance of new bands corresponding to the attached molecule. Elemental analysis can also quantify the degree of functionalization.

Caption: Schematic of the post-synthetic modification of the Eu-allyl-MOF via a photoinitiated thiol-ene reaction.

Part 4: Application in Targeted Drug Delivery and Bioimaging

The functionalized, luminescent MOF is now a powerful platform for targeted drug delivery. Its inherent luminescence allows it to be tracked as it enters cells, while its porosity can be used to load therapeutic agents like doxorubicin (DOX).

Mechanism of Action:
  • Drug Loading: The anticancer drug DOX can be loaded into the pores of the MOF through diffusion by stirring the activated MOF in a concentrated solution of the drug.

  • Targeting: If a targeting ligand (e.g., hyaluronic acid for CD44-overexpressing cancer cells) has been conjugated to the MOF surface, the MOF-drug conjugate will preferentially accumulate in target cells.[12][13]

  • Internalization & Imaging: Upon incubation with cells, the MOF can be internalized. Its location can be monitored using fluorescence microscopy, exciting the "antenna" ligand and observing the characteristic red emission from the Eu³⁺ centers.

  • pH-Controlled Release: Many MOFs, particularly those based on carboxylate linkers, exhibit pH-responsive degradation. The acidic environment of endosomes and lysosomes (pH ~4.5-5.5) inside cancer cells can accelerate the breakdown of the MOF structure, leading to the controlled release of the loaded DOX directly at the site of action.[12][13][14] This minimizes systemic toxicity.

Protocol 4: In Vitro Drug Loading and Release Study
  • Doxorubicin (DOX) Loading:

    • Suspend 10 mg of the functionalized Eu-MOF in 5 ml of a 1 mg/ml solution of DOX in phosphate-buffered saline (PBS).

    • Stir the suspension in the dark at room temperature for 24 hours.

    • Collect the DOX-loaded MOF (DOX@Eu-MOF) by centrifugation.

    • Wash the particles with PBS to remove surface-adsorbed DOX.

    • Quantify the amount of loaded DOX by measuring the absorbance of the supernatant before and after loading using a UV-Vis spectrophotometer.

  • In Vitro Release Study:

    • Suspend 5 mg of DOX@Eu-MOF in 10 ml of PBS at two different pH values: pH 7.4 (simulating physiological conditions) and pH 5.0 (simulating the endosomal environment).

    • Incubate the suspensions at 37°C with gentle shaking.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), take a 1 ml aliquot of the release medium (replace with 1 ml of fresh buffer).

    • Centrifuge the aliquot to pellet the MOF particles.

    • Measure the concentration of released DOX in the supernatant using fluorescence spectroscopy.

    • Plot the cumulative percentage of DOX released versus time for both pH conditions to demonstrate pH-responsive release.

  • Cellular Imaging:

    • Culture a relevant cancer cell line (e.g., HeLa or MCF-7) on glass-bottom dishes.

    • Incubate the cells with a solution containing the luminescent Eu-MOF particles.

    • After a suitable incubation period, wash the cells with PBS to remove non-internalized particles.

    • Image the cells using a confocal fluorescence microscope. Use an excitation wavelength in the UV range (~340 nm) and collect the emission in the red channel (~615 nm) to visualize the intracellular localization of the MOF particles.

Conclusion and Future Outlook

The use of 2,5-bis(allyloxy)terephthalic acid as a building block provides a powerful and versatile platform for creating advanced, multifunctional materials. By combining the robust luminescent properties of lanthanide-based MOFs with the chemical accessibility of post-synthetic modification, researchers can design sophisticated systems for targeted drug delivery, bioimaging, and sensing.[12][13][15] The protocols and scientific rationale presented in this guide offer a solid foundation for exploring this exciting field. Future work may involve developing multi-lanthanide systems for ratiometric sensing, incorporating environmentally sensitive linkers for advanced diagnostics, and moving towards in vivo studies to validate the therapeutic potential of these innovative materials.

References

  • Cui, R., Sun, W., Liu, M., et al. (2021). Near-Infrared Emissive Lanthanide Metal–Organic Frameworks for Targeted Biological Imaging and pH-Controlled Chemotherapy. ACS Applied Materials & Interfaces, 13(49), 59164–59173. Available from: [Link]

  • Cui, R., Sun, W., Liu, M., et al. (2021). Near-Infrared Emissive Lanthanide Metal-Organic Frameworks for Targeted Biological Imaging and pH-Controlled Chemotherapy. ACS Applied Materials & Interfaces, 13(49), 59164-59173. Available from: [Link]

  • Supporting Information for a study by The Royal Society of Chemistry. (2014). Available from: [Link]

  • Ji, H., Wang, X., Wang, P., et al. (2022). Lanthanide-based metal–organic frameworks solidified by gelatin-methacryloyl hydrogels for improving the accuracy of localization and excision of small pulmonary nodules. Journal of Nanobiotechnology. Available from: [Link]

  • Castillo-Mendoza, A., et al. (2022). Photoluminescent emission of the Eu-BTC MOFs at 25 °C and at 80 °C. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2019). The photoluminescence spectra of Eu-MOF. ResearchGate. Available from: [Link]

  • Patra, K. K., & Pal, H. (2022). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability. Available from: [Link]

  • Li, Y., et al. (2022). Lanthanide-based MOFs: synthesis approaches and applications in cancer diagnosis and therapy. Journal of Materials Chemistry B. Available from: [Link]

  • Rojas-Bite, D., et al. (2023). Europium metal organic frameworks. Journal of Innovative Engineering. Available from: [Link]

  • Zhuang, J., et al. (2018). Click Modulation of UiO-66 MOFs. ResearchGate. Available from: [Link]

  • Gerasimova, E., et al. (2024). The Structure and Optical Properties of Luminescent Europium Terephthalate Antenna Metal–Organic Frameworks Doped by Yttrium, Gadolinium, and Lanthanum Ions. MDPI. Available from: [Link]

  • Yilmaz, G., et al. (2025). Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. RSC Publishing. Available from: [Link]

  • Popova, A., et al. (2021). Ultrasound-Assisted Synthesis of Luminescent Micro- and Nanocrystalline Eu-Based MOFs as Luminescent Probes for Heavy Metal Ions. PMC. Available from: [Link]

  • Allendorf, M. D., Bauer, C. A., & Doty, F. P. (2009). Luminescent Metal-Organic Frameworks. OSTI.GOV. Available from: [Link]

  • Lappe, J. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid. Google Patents.
  • Popova, A., et al. (2021). Ultrasound-Assisted Synthesis of Luminescent Micro- and Nanocrystalline Eu-Based MOFs as Luminescent Probes for Heavy Metal Ions. MDPI. Available from: [Link]

  • Lee, K.-C., et al. (2023). Post-therapy via integrated curcumin and doxorubicin modified cerium-based UiO-66 MOFs using an antioxidant and anticancer therapeutic strategy. RSC Publishing. Available from: [Link]

  • Lappe, J., et al. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid. Google Patents.
  • PrepChem. Synthesis of 2,5-dihydroxyterephthalic acid. Available from: [Link]

  • Feng, Y., et al. (2019). A series of europium-based metal organic frameworks with tuned intrinsic luminescence properties and detection capacities. ResearchGate. Available from: [Link]

  • El-Ghlban, M. S., et al. (2024). Doxorubicin drug delivery using an electrospun nanofiber membrane of chitosan–polycaprolactone with metal–organic framework: Box–Behnken optimization, anticancer treatment, and antimicrobial activity. RSC Publishing. Available from: [Link]

  • Helal, A., et al. (2020). Allyl functionalized UiO-66 metal-organic framework as a catalyst for the synthesis of cyclic carbonates by CO2 cycloaddition. King Fahd University of Petroleum & Minerals. Available from: [Link]

  • Lv, Y., et al. (2012). “Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. SciSpace. Available from: [Link]

Sources

Application

functionalization of nanoparticles with 2,5-bis(allyloxy)terephthalic acid

Application Note: Advanced Functionalization of Nanoscale Metal-Organic Frameworks (nMOFs) using 2,5-Bis(allyloxy)terephthalic Acid Introduction & Rationale The development of multifunctional nanoparticles for targeted d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization of Nanoscale Metal-Organic Frameworks (nMOFs) using 2,5-Bis(allyloxy)terephthalic Acid

Introduction & Rationale

The development of multifunctional nanoparticles for targeted drug delivery, bio-imaging, and environmental sensing requires precise control over both surface chemistry and internal pore environments. 2,5-bis(allyloxy)terephthalic acid (H2BAT) has emerged as a highly versatile organic linker for constructing nanoscale metal-organic frameworks (nMOFs)[1][2].

By incorporating H2BAT into Zirconium (Zr) or Europium (Eu) based frameworks, researchers can generate highly crystalline nanoparticles with pendant allyloxy (-O-CH₂-CH=CH₂) groups lining the pores and external surfaces[2][3]. This dual-functional nature—combining the rigid structural coordination of terephthalates with the bio-orthogonal reactivity of terminal alkenes—provides an ideal platform for advanced post-synthetic modification (PSM).

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is critical to understand why H2BAT is selected over traditional linkers (like amino-terephthalic acid) for specific workflows:

  • Bio-Orthogonal Reactivity (Thiol-Ene Click): Traditional PSM often relies on amide coupling (EDC/NHS chemistry), which can suffer from cross-reactivity with biological payloads or require harsh conditions. The terminal alkenes of the allyloxy groups are bio-orthogonal. They readily undergo UV-initiated, radical-mediated thiol-ene "click" chemistry[3]. This step-growth mechanism is highly efficient, stereospecific, and allows for the rapid conjugation of thiolated polyethylene glycol (PEG) or targeting peptides (e.g., RGD-SH) under mild, aqueous conditions without degrading the MOF lattice.

  • Selective Transition Metal Coordination: The electron-rich double bonds of the allyloxy moieties serve as highly selective, reversible coordination sites for heavy transition metals, particularly Palladium (Pd²⁺). In lanthanide-based MOFs (e.g., Eu-BAT, termed KFUPM-3), the binding of Pd²⁺ to the allyl groups directly perturbs the ligand-to-metal energy transfer (the "antenna effect"), resulting in ultrafast and ultrasensitive fluorescence quenching[2][4].

  • Defect Engineering via Modulators: During synthesis, monocarboxylic acids (like acetic acid) are used as modulators. They compete with H2BAT for metal coordination, slowing down crystallization to ensure nanoscale size control and intentionally introducing missing-linker defects that enhance drug loading capacity.

Workflow Visualization

G A Metal Precursors (ZrCl4 or Eu(NO3)3) C Solvothermal Synthesis (DMF, Modulator, 120°C) A->C B 2,5-bis(allyloxy)terephthalic acid (H2BAT Linker) B->C D Allyl-Functionalized nMOF (Core Nanoparticle) C->D E Pathway 1: Thiol-Ene Click (Biomedical Functionalization) D->E F Pathway 2: Metal Coordination (Pd2+ Chemosensing) D->F G PEGylated / Peptide-Targeted nMOF (Drug Delivery) E->G H Fluorescence Quenching Sensor (LOD: 44 ppb) F->H

Fig 1: Synthesis and functionalization of H2BAT-based nMOFs for drug delivery and sensing.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Allyloxy-Functionalized Zirconium nMOFs (nano-UiO-66-BAT)

Objective: Synthesize sub-200 nm Zr-based MOFs with intact allyl groups for biomedical applications.

  • Preparation: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of 2,5-bis(allyloxy)terephthalic acid (H2BAT) in 15 mL of anhydrous N,N-dimethylformamide (DMF)[1].

  • Modulation: Add 1.5 mL of glacial acetic acid. Causality: The modulator controls the nucleation rate, restricting particle growth to the nanoscale regime (<200 nm) necessary for cellular endocytosis.

  • Solvothermal Reaction: Sonicate the mixture for 10 minutes until fully dissolved, then transfer to a Teflon-lined stainless-steel autoclave. Heat at 120°C for 24 hours.

  • Purification (Self-Validation Step): Isolate the nanoparticles via centrifugation (12,000 rpm, 15 min). Wash sequentially with DMF (2x) and Methanol (3x) to remove unreacted precursors and trapped DMF.

  • Activation: Disperse the pellet in methanol and stir at room temperature for 12 hours. Centrifuge and dry under vacuum at 60°C. Caution: Do not exceed 80°C, as premature thermal cross-linking of the allyl groups may occur.

  • Quality Control: Perform Powder X-Ray Diffraction (PXRD) to confirm the UiO-66 crystal topology. Use Dynamic Light Scattering (DLS) to verify a Polydispersity Index (PDI) of < 0.2.

Protocol 2: Post-Synthetic Modification via Thiol-Ene Click Chemistry (PEGylation)

Objective: Graft thiolated PEG onto the nMOF surface to create a "stealth" nanoparticle for extended blood circulation.

  • Dispersion: Disperse 10 mg of activated nano-UiO-66-BAT in 5 mL of deionized water using mild sonication.

  • Reaction Setup: Add 20 mg of mPEG-SH (MW 2000) and 1 mg of the photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). Causality: LAP is chosen over Irgacure because it is highly water-soluble and absorbs efficiently at 365 nm, preventing MOF degradation.

  • Photocatalysis: Irradiate the suspension with a 365 nm UV LED lamp (10 mW/cm²) for 30 minutes under constant stirring.

  • Purification: Centrifuge (14,000 rpm, 20 min) and wash with DI water three times to remove unreacted PEG and photoinitiator.

  • Validation (Ellman’s Assay): Test the supernatant with Ellman's reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete consumption/removal of free thiols.

Protocol 3: Application as an Ultrasensitive Palladium (Pd²⁺) Chemosensor

Objective: Utilize Eu-BAT nMOFs (KFUPM-3 analog) for the rapid detection of Pd²⁺ in aqueous media.

  • Sensor Preparation: Synthesize Eu-BAT nMOFs using Eu(NO₃)₃·5H₂O and H2BAT under solvothermal conditions (similar to Protocol 1)[2]. Disperse 1 mg of the Eu-BAT nMOF in 2 mL of HEPES buffer (pH 7.4).

  • Baseline Measurement: Record the baseline fluorescence emission spectrum (excitation at ~336 nm; observe the characteristic Eu³⁺ red emission peak at 615 nm)[2][5].

  • Analyte Introduction: Add 10 µL aliquots of a suspected Pd²⁺ containing sample.

  • Signal Readout: Measure the fluorescence after 30 seconds. Causality: The coordinative interaction between Pd²⁺ and the allyloxy moieties rapidly quenches the Eu³⁺ luminescence via disruption of the antenna effect[2][4].

  • Validation & Regeneration: Calculate the Stern-Volmer constant ( Ksv​ ) to quantify sensitivity. To validate reversibility, add a strong chelator (e.g., 10 mM EDTA) to the cuvette; the fluorescence should recover to >90% of its original intensity, proving the quenching was coordinative, not degradative[2].

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when functionalizing H2BAT-based nMOFs, providing benchmarks for quality control.

Nanoparticle StateHydrodynamic Size (DLS)Zeta Potential (mV)PDIKey Functional Metric
nano-UiO-66-BAT (Bare) 120 ± 15 nm+22.4 ± 2.10.12N/A (Core Material)
nano-UiO-66-PEG (Post-Click) 145 ± 18 nm-4.2 ± 1.50.15>85% Thiol Conversion
Eu-BAT nMOF (KFUPM-3) 180 ± 20 nm+18.5 ± 1.80.14Pd²⁺ LOD: 44 ppb[2]
Eu-BAT + Pd²⁺ (Quenched) 182 ± 22 nm+15.1 ± 2.00.16Quenching Time: < 30 sec[4]

Note: The shift in Zeta potential from highly positive to near-neutral/slightly negative is a critical self-validating metric confirming successful PEGylation.

References

  • A Zr/Ti-based bimetallic AO-UiO-66 framework for effective uptake of radioactive iodine. New Journal of Chemistry (Royal Society of Chemistry). Available at:[Link]

  • An Ultrasensitive and Selective Metal–Organic Framework Chemosensor for Palladium Detection in Water. ACS Applied Materials & Interfaces / Berkeley Global Science Institute. Available at:[Link]

  • Interfacing metal organic frameworks with polymers or carbon-based materials: from simple to hierarchical porous and nanostructured composites. Chemical Society Reviews (PMC). Available at:[Link]

  • Metal–Organic-Framework-Based Chemosensor for Ultrafast and Ultrasensitive Detection of Pd2+ Ions in Water, Real Specimens, and Test Strips. Inorganic Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,5-Bis(allyloxy)terephthalic Acid

Mechanistic Causality & Process Overview The synthesis of 2,5-bis(allyloxy)terephthalic acid (H2BAT)—a critical organic linker for metal-organic frameworks (MOFs) and luminescent chemosensors—presents unique chemoselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality & Process Overview

The synthesis of 2,5-bis(allyloxy)terephthalic acid (H2BAT)—a critical organic linker for metal-organic frameworks (MOFs) and luminescent chemosensors—presents unique chemoselectivity challenges[1]. Direct allylation of 2,5-dihydroxyterephthalic acid is unviable because the carboxylate moieties are highly nucleophilic; reacting them directly with allyl bromide yields unwanted allyl esters[1].

To achieve high yields and ensure scientific integrity, a three-step orthogonal protection-functionalization-deprotection sequence is required:

  • Protection (Esterification) : Masking the carboxylic acids as diethyl esters to prevent side reactions.

  • Functionalization (Williamson Etherification) : Chemoselective O-allylation of the phenolic hydroxyls[1].

  • Deprotection (Saponification) : Base-catalyzed hydrolysis of the esters back to the dicarboxylic acid[2].

Process Workflow Visualization

SynthesisWorkflow A 2,5-Dihydroxyterephthalic Acid (Starting Material) B Esterification (EtOH, H2SO4, Reflux) A->B C Diethyl 2,5-Dihydroxyterephthalate (Intermediate 1) B->C D Williamson Etherification (Allyl Bromide, K2CO3, THF) C->D E Diethyl 2,5-bis(allyloxy)terephthalate (Intermediate 2) D->E F Saponification & Acidification (NaOH/H2O/MeOH, then HCl) E->F G 2,5-bis(allyloxy)terephthalic acid (Final Product) F->G

Three-step synthesis workflow for 2,5-bis(allyloxy)terephthalic acid.

Self-Validating Experimental Protocols

Step 1: Synthesis of Diethyl 2,5-dihydroxyterephthalate

  • Protocol : Suspend 10.0 g (50.4 mmol) of 2,5-dihydroxyterephthalic acid in 100 mL of absolute ethanol. Slowly add 15 mL of concentrated sulfuric acid. Reflux the mixture for 8 hours[3].

  • Self-Validation : Upon cooling to room temperature, the reaction should spontaneously yield plenty of needle-like crystals.

  • Purification : Collect by filtration and recrystallize from ethanol to yield light green crystals (~87% yield)[3].

Step 2: Synthesis of Diethyl 2,5-bis(allyloxy)terephthalate

  • Protocol : In a 250 mL round-bottom flask, combine 7.8 g (30.6 mmol) of diethyl 2,5-dihydroxyterephthalate, 8.59 g (62.2 mmol) of anhydrous K₂CO₃, 12.6 g (104.1 mmol) of allyl bromide, and 150 mL of dry THF. Reflux the mixture for 96 hours[3].

  • Self-Validation : The reaction mixture will transition from a suspension of green crystals to a cloudy mixture containing white inorganic salts (KBr). TLC should confirm the disappearance of the highly polar phenolic starting material.

  • Purification : Filter the hot mixture to remove salts, evaporate the THF under vacuum, and recrystallize the solid from petroleum ether[3].

Step 3: Synthesis of 2,5-bis(allyloxy)terephthalic acid

  • Protocol : Dissolve 9.0 g (26.8 mmol) of diethyl 2,5-bis(allyloxy)terephthalate in a mixture of 30 mL methanol (or THF) and 60 mL water containing 9.0 g (225.0 mmol) of NaOH. Stir overnight at 30 °C[3]. Alternatively, LiOH in THF:H₂O (1:1) can be used[2].

  • Self-Validation : The initially biphasic/cloudy mixture will become a homogeneous, clear solution once the ester is fully hydrolyzed into the water-soluble sodium/lithium salt.

  • Purification : Neutralize the solution with 1M HCl to approximately pH 2. A massive white precipitate will form immediately. Filter, wash with cold water, and dry under vacuum[2].

Quantitative Data & Optimization Parameters

Reaction StepKey ReagentsOptimal ConditionsCommon Yield-Limiting FactorTarget Yield
1. Esterification EtOH, H₂SO₄Reflux, 8 hWater accumulation shifting equilibrium85–90%
2. Allylation Allyl bromide, K₂CO₃, THFReflux, 96 hMono-allylation / Reagent hydrolysis80–85%
3. Saponification NaOH/LiOH, MeOH/THF/H₂O30 °C, 12–18 hIncomplete hydrolysis / Incorrect pH85–90%

Troubleshooting Guides & FAQs

TroubleshootingLogic Start Yield < 80% Detected Isolate Isolate Problematic Step Start->Isolate Step1 Step 1: Esterification Isolate->Step1 Step2 Step 2: Allylation Isolate->Step2 Step3 Step 3: Saponification Isolate->Step3 Fix1 Shift equilibrium: Increase EtOH or remove H2O Step1->Fix1 Fix2 Prevent hydrolysis: Use anhydrous K2CO3 & dry THF Step2->Fix2 Fix3 Ensure protonation: Acidify to pH 2 at 0-5°C Step3->Fix3

Troubleshooting logic tree for identifying and resolving yield losses.

Q: Why is the esterification step necessary? Can I directly allylate the diacid? A: Direct allylation of 2,5-dihydroxyterephthalic acid is highly problematic. The carboxylate groups are stronger nucleophiles than the phenol groups under basic conditions. Attempting direct Williamson etherification will result in the formation of allyl esters alongside the desired allyl ethers[1]. By masking the carboxylic acids as ethyl esters, you force the allyl bromide to react exclusively with the phenolic hydroxyls.

Q: My allylation yield is stuck at 40-50%, and NMR shows a mono-allylated byproduct. How do I force the reaction to completion? A: The second allylation is sterically and electronically hindered compared to the first. To overcome this causality:

  • Reagent Excess: Use a large excess of allyl bromide (e.g., 3.4 equivalents)[3].

  • Moisture Control: Ensure the K₂CO₃ is strictly anhydrous. Water will hydrolyze allyl bromide into allyl alcohol, consuming the reagent before it can react with your substrate.

  • Extended Kinetics: Extend the reaction time. Literature protocols demonstrate that refluxing in THF for up to 96 hours is required to drive the reaction to >80% yield[3].

Q: During the final saponification, I get a sticky gum instead of a solid precipitate. What went wrong? A: A gummy precipitate usually indicates incomplete hydrolysis (leaving a mixture of mono-ester and di-acid) or insufficient acidification. Saponification must be run in a co-solvent system (e.g., THF/H₂O or MeOH/H₂O) because the starting diester is insoluble in pure water[3]. Ensure the reaction stirs overnight until the organic phase completely dissolves into the aqueous phase. When acidifying, drop the pH strictly to ~2 using 1M HCl at 0–5 °C to ensure both carboxylate groups are fully protonated and precipitate cleanly[2].

References

  • Synthesis of diethyl 2,5-dihydroxyterephthalate (Supporting Information)
  • Source: acs.
  • Source: ncl.ac.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2,5-bis(allyloxy)terephthalic acid

Welcome to the technical support center for the synthesis of 2,5-bis(allyloxy)terephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,5-bis(allyloxy)terephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important metal-organic framework (MOF) precursor.[1] We will delve into common issues, providing troubleshooting strategies and detailed protocols to ensure a successful and efficient synthesis.

I. Synthesis Overview & Core Challenges

The most common and scalable route to 2,5-bis(allyloxy)terephthalic acid involves a two-step process:

  • Esterification: Protection of the carboxylic acid groups of 2,5-dihydroxyterephthalic acid.

  • Williamson Ether Synthesis: Alkylation of the hydroxyl groups with an allyl halide.

  • Hydrolysis: Deprotection of the ester groups to yield the final diacid product.

While seemingly straightforward, scaling up this synthesis presents several challenges, primarily related to reaction control, impurity profiles, and product isolation.

Logical Workflow for Synthesis and Troubleshooting

cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis (Saponification) cluster_3 Troubleshooting Points A 2,5-Dihydroxyterephthalic Acid B Esterification (e.g., with Methanol/H+) A->B Reagents C Dimethyl 2,5-dihydroxyterephthalate B->C Product T1 Incomplete Esterification B->T1 Potential Issue D Dimethyl 2,5-dihydroxyterephthalate E Allylation (Allyl Bromide, Base) D->E Starting Material F Dimethyl 2,5-bis(allyloxy)terephthalate E->F Product T2 Incomplete Allylation (Mono-allylated byproduct) E->T2 Potential Issue T3 Side Reactions (Elimination) E->T3 Potential Issue G Dimethyl 2,5-bis(allyloxy)terephthalate H Hydrolysis (e.g., KOH, H2O/Alcohol) G->H Starting Material I 2,5-bis(allyloxy)terephthalic acid H->I Final Product T4 Incomplete Hydrolysis (Mono-ester/mono-acid) H->T4 Potential Issue T5 Purification Challenges I->T5 Potential Issue

Caption: A flowchart of the synthesis and key troubleshooting points.

II. Troubleshooting Guide

Issue 1: Low Yield in Williamson Ether Synthesis Step

Question: I am experiencing a low yield during the allylation of dimethyl 2,5-dihydroxyterephthalate. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in this Williamson ether synthesis are often attributed to incomplete reaction or competing side reactions.[2] Here's a breakdown of potential causes and solutions:

  • Incomplete Deprotonation: The phenoxide is the active nucleophile. Incomplete deprotonation of the hydroxyl groups on the terephthalate derivative will result in unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base and appropriate stoichiometry. For a scale-up reaction, consider bases like potassium carbonate or sodium hydride in an anhydrous polar aprotic solvent like DMF or acetonitrile.[2] The choice of solvent is critical as protic solvents can hinder the reaction.[2]

  • Side Reaction - Elimination: Allyl halides can undergo elimination reactions (E2) in the presence of a strong base, which competes with the desired substitution reaction (SN2).[3]

    • Solution: Carefully control the reaction temperature. While heating is necessary to drive the reaction to completion (typically 50-100 °C), excessive temperatures can favor elimination.[2] A stepwise addition of the allyl halide may also help to maintain a low instantaneous concentration, thus minimizing side reactions.

  • Reaction Time: Williamson ether syntheses can be slow, sometimes requiring several hours to reach completion.[2]

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is consumed. For laboratory-scale synthesis, microwave-assisted heating can sometimes accelerate the reaction.[2]

Issue 2: Product is a Mixture of Mono- and Di-allylated Species

Question: My NMR analysis shows a mixture of the desired di-allylated product and a significant amount of the mono-allylated intermediate. How can I improve the selectivity for the di-substituted product?

Answer:

The formation of a mono-allylated intermediate is a common issue and points towards incomplete reaction. Here are some strategies to drive the reaction to completion:

  • Stoichiometry of Allyl Halide and Base: Ensure you are using a slight excess of both the allyl halide and the base (e.g., 2.2-2.5 equivalents of each) to favor the di-substitution.

  • Reaction Time and Temperature: As mentioned previously, ensure the reaction is allowed to proceed for a sufficient duration at an optimal temperature. Monitor the disappearance of the mono-allylated intermediate by TLC or HPLC.

  • Choice of Base and Solvent: A strong base in a polar aprotic solvent will promote the second alkylation.

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify the final 2,5-bis(allyloxy)terephthalic acid. It appears to be contaminated with residual starting materials or byproducts.

Answer:

Purification of the final diacid can be challenging due to its polarity and potential for hydrogen bonding. A multi-step purification strategy is often necessary:

  • Initial Workup: After hydrolysis, the reaction mixture should be cooled and diluted with water. Acidification with a mineral acid (e.g., HCl) to a pH of 2-3 will precipitate the crude product.[4]

  • Washing: Thoroughly wash the crude precipitate with water to remove inorganic salts. Subsequently, wash with a less polar organic solvent like ethanol or acetone to remove organic impurities.[4]

  • Recrystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Selection: Good solvents for recrystallization include dimethylformamide (DMF), dimethylacetamide (DMAc), or glacial acetic acid.[4] The choice of solvent will depend on the specific impurities present.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to promote the formation of well-defined crystals.

Purification Step Purpose Key Considerations
Acid Precipitation Isolate the crude product from the reaction mixture.Optimize the final pH to maximize precipitation of the diacid.[4]
Water Wash Remove inorganic salts.Use deionized water to avoid introducing new ionic impurities.
Organic Solvent Wash Remove non-polar organic impurities.Choose a solvent in which the desired product has low solubility.[4]
Recrystallization Remove closely related impurities.Select an appropriate solvent and control the cooling rate for optimal crystal growth.[4]
Issue 4: Incomplete Hydrolysis of the Di-ester

Question: My final product contains a significant amount of the mono-ester/mono-acid intermediate. How can I ensure complete saponification?

Answer:

Incomplete hydrolysis is a common problem, especially at larger scales. Here's how to address it:

  • Stoichiometry of Base: Use a sufficient excess of the base (e.g., 4-5 equivalents of KOH or NaOH) to ensure complete hydrolysis of both ester groups.[4]

  • Reaction Time and Temperature: The hydrolysis reaction should be heated to reflux for an adequate period (typically 2-4 hours) to drive it to completion.[4]

  • Solvent System: Ensure the di-ester is fully dissolved in the reaction medium. A mixture of water and a co-solvent like ethanol or methanol can improve solubility.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 2,5-bis(allyloxy)terephthalic acid?

A1: The most common starting material is 2,5-dihydroxyterephthalic acid.[5] This compound has two hydroxyl groups and two carboxylic acid groups on a benzene ring.[5]

Q2: Why is it necessary to first esterify the carboxylic acids of 2,5-dihydroxyterephthalic acid?

A2: The carboxylic acid protons are more acidic than the phenolic protons. In the presence of a base, the carboxylates would form, which are not nucleophilic. Esterification protects the carboxylic acid groups, allowing for the selective alkylation of the hydroxyl groups via Williamson ether synthesis.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Allyl Bromide: Is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. Handle with care under an inert atmosphere.

  • Solvents: DMF and other organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of the intermediates and the final product, as well as for identifying any organic impurities.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the disappearance of the O-H stretch of the starting material and the appearance of the C-O-C stretch of the ether linkages.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for monitoring the progress of the reaction and assessing the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 2,5-Dihydroxyterephthalic Acid ester Esterification start->ester diester Dimethyl 2,5-dihydroxyterephthalate ester->diester allyl Williamson Ether Synthesis diester->allyl diallyl_ester Dimethyl 2,5-bis(allyloxy)terephthalate allyl->diallyl_ester hydrolysis Hydrolysis diallyl_ester->hydrolysis final_product Crude 2,5-bis(allyloxy)terephthalic acid hydrolysis->final_product wash Washing (Water & Organic Solvent) final_product->wash recrystal Recrystallization wash->recrystal pure_product Pure Product recrystal->pure_product nmr NMR pure_product->nmr ftir FTIR pure_product->ftir hplc HPLC pure_product->hplc ms Mass Spec pure_product->ms

Caption: A comprehensive workflow from synthesis to purification and analysis.

IV. Detailed Experimental Protocols

Protocol 1: Esterification of 2,5-Dihydroxyterephthalic Acid
  • Suspend 2,5-dihydroxyterephthalic acid (1 equivalent) in methanol (10-20 volumes).

  • Add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

  • Heat the mixture to reflux for 12-24 hours, or until TLC/HPLC analysis indicates complete conversion to the diester.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl 2,5-dihydroxyterephthalate.

Protocol 2: Williamson Ether Synthesis
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 2,5-dihydroxyterephthalate (1 equivalent) in anhydrous DMF (10-15 volumes).

  • Add potassium carbonate (2.5 equivalents) and stir the suspension for 30 minutes.

  • Add allyl bromide (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction by TLC/HPLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude dimethyl 2,5-bis(allyloxy)terephthalate by column chromatography or recrystallization.

Protocol 3: Hydrolysis of Dimethyl 2,5-bis(allyloxy)terephthalate
  • Dissolve the dimethyl 2,5-bis(allyloxy)terephthalate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add potassium hydroxide (4-5 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 2,5-bis(allyloxy)terephthalic acid. Further purification can be achieved by recrystallization.[4]

V. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

Sources

Reference Data & Comparative Studies

Validation

Application Scientist Guide: 2,5-bis(allyloxy)terephthalic acid vs. 2,5-dihydroxyterephthalic acid in MOF Design

Executive Summary The transition from lab-scale Metal-Organic Framework (MOF) synthesis to industrial application is frequently bottlenecked by framework stability—specifically hydrolytic and mechanical degradation. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from lab-scale Metal-Organic Framework (MOF) synthesis to industrial application is frequently bottlenecked by framework stability—specifically hydrolytic and mechanical degradation. The choice of organic linker is the primary determinant of a MOF's resilience. This guide provides an objective, data-driven comparison between 2,5-dihydroxyterephthalic acid (H4DOBDC) and its alkylated derivative, 2,5-bis(allyloxy)terephthalic acid (H2BAT) . By analyzing their distinct coordination mechanics, thermodynamic profiles, and post-synthetic capabilities, researchers can strategically select the appropriate linker for gas storage, chemosensing, or robust membrane applications.

Mechanistic Causality in MOF Stability

The Thermodynamic Vulnerability of H4DOBDC

2,5-dihydroxyterephthalic acid is a tetratopic linker famous for generating the MOF-74 (CPO-27) topology. It coordinates to divalent metals (Mg, Ni, Co, Zn) via both its carboxylate and phenoxide oxygen atoms.

  • The Advantage: This coordination mode forces the formation of 1D hexagonal channels with an exceptionally high density of coordinatively unsaturated open metal sites (EMS), making it highly active for gas adsorption[1].

  • The Causality of Degradation: The M–O (phenoxide) bond is highly susceptible to nucleophilic attack by water. Recent high-temperature drop combustion calorimetry studies have proven that the hydrolysis of MOF-74 is not merely a kinetic issue, but a thermodynamically driven process. The formation of Mg-MOF-74 from its dense components is highly endothermic, meaning its hydrolysis into metal hydroxides and free linker is violently exothermic ( ΔH=303.9±17.2 kJ/mol for Mg-MOF-74)[2]. Consequently, the framework spontaneously degrades in ambient moisture.

The Steric and Covalent Armor of H2BAT

2,5-bis(allyloxy)terephthalic acid is synthesized by protecting the hydroxyl groups of H4DOBDC via a Williamson ether synthesis, yielding a ditopic dicarboxylate linker[3].

  • Topological Shift: Because the phenoxide oxygens are blocked, H2BAT cannot form the MOF-74 structure. Instead, it directs the assembly toward highly stable, high-connectivity topologies such as the Zr/Ti-based UiO-66[4] or stable lanthanide frameworks[3].

  • The Causality of Stability: The allyloxy groups provide two distinct layers of defense. First, they act as hydrophobic steric shields, actively repelling water molecules from the vulnerable metal-carboxylate clusters. Second, the terminal double bonds of the allyl groups serve as polymerizable sites. Under UV initiation, these groups can be covalently cross-linked to form "polyMOFs," drastically altering the phase diagram and locking the framework into an ultra-stable, mechanically robust composite[5].

Quantitative Stability and Performance Data

The following table summarizes the structural and stability divergence caused by the functionalization of the hydroxyl groups.

Parameter2,5-dihydroxyterephthalic acid (H4DOBDC)2,5-bis(allyloxy)terephthalic acid (H2BAT)
Typical Topologies MOF-74 (CPO-27)UiO-66 (Zr/Ti), KFUPM-3 (Eu)
Coordination Mode Tetratopic (Carboxylate + Phenoxide)Ditopic (Carboxylate only)
Open Metal Sites Extremely High (1 per metal ion)Low to None (Shielded by allyl groups)
Hydrolytic Stability Poor (Thermodynamically unstable)[2]Excellent (Kinetically shielded & hydrophobic)
Enthalpy of Hydrolysis Highly Exothermic (Spontaneous degradation)[2]Endothermic / Inert
Post-Synthetic Potential Low (Reactive sites degrade easily)High (UV-photopolymerization of allyl groups)[5]
Primary Applications Dry gas storage ( CO2​ , H2​ ), CatalysisChemosensors[3], Radioactive I2​ capture[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to empirically test the stability claims of both linkers.

Protocol A: Thermodynamic Profiling of H4DOBDC (MOF-74) Hydrolysis

Objective: Quantify the thermodynamic driving force behind the moisture degradation of MOF-74.

  • Synthesis: Dissolve Mg(NO3​)2​⋅6H2​O and H4DOBDC in a DMF/ethanol/water mixture. Sonicate and heat in a screw-cap jar.

    • Causality: The specific solvent ratio ensures the precise deprotonation kinetics required for both carboxylic and phenolic protons to coordinate[2].

  • Activation: Wash with methanol and desolvate under dynamic vacuum at 250°C for 12 hours.

  • Calorimetric Validation: Perform High-Temperature Drop Combustion Calorimetry. Drop the activated MOF into a molten oxide solvent at 700°C.

    • Causality: Measuring the enthalpy of formation directly proves whether the framework's instability is a kinetic limitation or a fundamental thermodynamic vulnerability[2].

  • Validation Checkpoint (PXRD): Expose a parallel sample to 70% Relative Humidity (RH) at 25°C. Monitor via Powder X-Ray Diffraction (PXRD). A rapid decrease in the dominant Bragg reflection at 2θ=6.8∘ confirms the exothermic collapse of the crystalline lattice[1].

Protocol B: Synthesis and Photopolymerization of H2BAT PolyMOFs

Objective: Utilize the allyloxy groups to synthesize an ultra-stable, cross-linked MOF membrane.

  • Ligand Preparation: React H4DOBDC with allyl bromide in the presence of K2​CO3​ (Williamson ether synthesis), followed by saponification to yield H2BAT[3].

  • MOF Assembly: Synthesize AO-UiO-66 by reacting H2BAT with ZrCl4​ and Cp2​TiCl2​ under solvothermal conditions[4].

    • Causality: The steric bulk of the allyl groups forces the formation of the highly connected, defect-tolerant UiO-66 topology rather than a fragile 1D channel system.

  • Photopolymerization: Infiltrate the resulting MOF crystals with a photo-initiator (e.g., DMPA) and butyl methacrylate monomers. Expose to 365 nm UV light at room temperature under solvent-free conditions[5].

    • Causality: UV exposure triggers the cross-linking of the pendant allyl groups, forming a continuous polymer network that physically locks the MOF nodes in place, preventing hydrolytic swelling or mechanical shear.

  • Validation Checkpoint (BET & Chemical Soak): Submerge the polymerized MOF in aqueous solutions ranging from pH 1 to 11 for 7 days. Perform N2​ sorption isotherms (BET). The retention of >95% of the initial surface area validates the success of the hydrophobic and covalent shielding.

Pathway Visualization

The following diagram maps the logical divergence in framework topology and stability based on the initial functionalization of the terephthalic acid core.

MOF_Stability L1 2,5-dihydroxyterephthalic acid (H4DOBDC) Top1 MOF-74 Topology (M-O Phenoxide Bonds) L1->Top1 L2 2,5-bis(allyloxy)terephthalic acid (H2BAT) Top2 UiO-66 / Lanthanide MOFs (Carboxylate-Only Bonds) L2->Top2 Mech1 High Open Metal Sites Thermodynamically Unstable Top1->Mech1 Mech2 Hydrophobic Steric Shielding Polymerizable Allyl Groups Top2->Mech2 Crosslink Covalent Cross-linking (PolyMOFs) Top2->Crosslink UV Photopolymerization Out1 Rapid Exothermic Hydrolysis (Low Moisture Stability) Mech1->Out1 Out2 Exceptional Hydrolytic & Mechanical Stability Mech2->Out2 Crosslink->Out2

Mechanistic pathways dictating MOF stability based on ligand functionalization.

References

  • Thermodynamics Drives the Stability of the MOF-74 Family in Water Source: ACS Omega / PubMed Central URL:[Link]

  • An Ultrasensitive and Selective Metal–Organic Framework Chemosensor for Palladium Detection in Water Source: Inorganic Chemistry / Berkeley Global Science Institute URL:[Link]

  • Increasing Exposed Metal Site Accessibility in a Co-MOF-74 Material With Induced Structure-Defects Source: Frontiers in Chemistry URL:[Link]

  • A Zr/Ti-based bimetallic AO-UiO-66 framework for effective uptake of radioactive iodine Source: Dalton Transactions / Royal Society of Chemistry URL:[Link]

  • Interfacing metal organic frameworks with polymers or carbon-based materials: from simple to hierarchical porous and nanostructured composites Source: Chemical Society Reviews / PubMed Central URL:[Link]

Sources

Comparative

comparing thermal stability of allyloxy vs alkoxy substituted terephthalic acids

Executive Summary Unsubstituted terephthalic acid (TPA) is a highly crystalline, poorly soluble monomer with an exceptionally high melting point, making its direct processing challenging[1]. To disrupt chain packing and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unsubstituted terephthalic acid (TPA) is a highly crystalline, poorly soluble monomer with an exceptionally high melting point, making its direct processing challenging[1]. To disrupt chain packing and improve solubility for the synthesis of advanced metal-organic frameworks (MOFs), polyamides, and thermotropic liquid crystalline polymers (TLCPs), researchers frequently introduce bulky substituents at the 2- and 5-positions of the aromatic ring[2].

Two of the most critical functionalizations are alkoxy (e.g., methoxy, hexyloxy) and allyloxy ( −O−CH2​−CH=CH2​ ) groups. While both effectively lower the glass transition temperature ( Tg​ ) and improve processability, their thermal stability profiles diverge drastically under high-temperature conditions. This guide objectively compares the thermal degradation mechanisms, structural causality, and experimental validation protocols for allyloxy versus alkoxy-substituted terephthalic acids.

Structural Dynamics & Thermal Causality

As an application scientist, it is crucial to understand that thermal stability is not merely a metric of bond dissociation energy; it is a function of the substituent's available degradation pathways and its potential for secondary thermal reactions.

The Alkoxy Paradigm: β -Hydrogen Elimination

The introduction of alkoxy side chains (such as ethoxy, butoxy, or hexyloxy) onto the terephthalic acid backbone significantly improves solubility in organic solvents and lowers the melting temperature of resulting polymers[2]. However, this comes at a steep cost to thermal stability.

The primary thermal degradation pathway for aromatic esters and ethers containing aliphatic chains involves β -hydrogen elimination [3]. If the alkoxy group possesses at least one hydrogen atom on the carbon beta to the ether oxygen, thermal stress induces a cyclic transition state that cleaves the ether linkage, yielding a carboxylic acid (or phenol derivative) and a volatile alkene[3]. Consequently, as the length of the alkoxy chain increases (e.g., from methoxy to hexyloxy), the thermal stability and the resulting char yield at 600°C proportionally decrease due to the low heat resistance of the aliphatic moiety[2].

The Allyloxy Paradigm: Latent Crosslinking vs. Cleavage

Substituting the ring with allyloxy groups—yielding 2,5-bis(allyloxy)terephthalic acid—introduces a dual-natured thermal profile. The allylic ether bond is theoretically more labile than a standard alkyl ether due to the resonance stabilization of the resulting allyl radical upon homolytic cleavage. In isolated monomeric forms, allyloxy-terephthalic acids begin to show mass loss around 200°C[4].

However, the terminal double bond of the allyloxy group acts as a latent reactive site. When allyloxy-substituted polymers or MOFs are subjected to temperatures exceeding 200°C, the double bonds undergo thermally induced crosslinking [5]. This solid-state radical crosslinking transforms the linear or discrete structures into a highly robust, insoluble 3D network. This secondary reaction effectively traps the mass within the matrix, preventing volatilization and resulting in a significantly higher thermal stability and char yield compared to equivalent long-chain alkoxy derivatives[5].

Mechanistic Pathways of Thermal Degradation

The following diagram illustrates the divergent thermal pathways of alkoxy and allyloxy functional groups when subjected to high-temperature stress.

ThermalPathways Start Substituted Terephthalic Acid Alkoxy Alkoxy Substituted (e.g., Hexyloxy) Start->Alkoxy Allyloxy Allyloxy Substituted (-O-CH2-CH=CH2) Start->Allyloxy BetaElim β-Hydrogen Elimination (Thermal Degradation) Alkoxy->BetaElim Crosslink Thermal Crosslinking (>200°C) Allyloxy->Crosslink Claisen Claisen Rearrangement (Isomerization) Allyloxy->Claisen Alkene Volatile Alkene + Phenol (Rapid Mass Loss) BetaElim->Alkene StableNet Crosslinked 3D Network (Enhanced Char Yield) Crosslink->StableNet

Thermal degradation and crosslinking pathways of alkoxy vs. allyloxy terephthalic acids.

Quantitative Data Comparison

The table below summarizes the thermal properties of these substituted monomers and their corresponding polymeric/MOF derivatives, derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Substituent TypeRepresentative Compound Td​ (Onset of Mass Loss)Primary High-Temp MechanismChar Yield (at 600°C)
Short-chain Alkoxy 2,5-Dimethoxyterephthalic acid~250°C - 280°CHomolytic ether cleavageModerate (~25-30%)
Long-chain Alkoxy 2,5-Dihexyloxyterephthalic acid~220°C - 240°C β -hydrogen eliminationLow (<20%)[2]
Allyloxy (Monomer) 2,5-Bis(allyloxy)terephthalic acid~200°C - 215°CClaisen rearrangement / CleavageModerate
Allyloxy (Polymer/MOF) Allyloxy-functionalized Ce-MOF>200°C (Stable post-activation)Radical crosslinkingHigh (>40%)[4]

Note: Td​ values are highly dependent on the heating rate and atmospheric conditions (e.g., N2​ vs. Air).

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and reproducibility, the thermal stability of these compounds must be evaluated using a strict, self-validating protocol. Below is the standardized workflow for synthesizing and thermally profiling 2,5-bis(allyloxy)terephthalic acid against an alkoxy control.

Phase 1: Synthesis of 2,5-Bis(allyloxy)terephthalic Acid
  • Etherification: Dissolve commercially available 2,5-dihydroxyterephthalic acid in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate ( K2​CO3​ ) as a base.

  • Alkylation: Dropwise add allyl bromide (for the allyloxy derivative) or hexyl bromide (for the alkoxy control) under an inert argon atmosphere[6].

  • Reflux & Saponification: Heat the mixture to 80°C for 12 hours. Following the Williamson ether synthesis, perform saponification using NaOH to deprotect any esterified carboxylic acid groups, ensuring the targeted 2,5-bis(allyloxy)terephthalic acid is achieved[6].

  • Purification: Acidify with HCl, precipitate the product, filter, and recrystallize from ethanol. Validate purity via 1H NMR (look for the distinct multiplet at 5.9-6.1 ppm for the internal alkene proton).

Phase 2: Thermal Profiling (TGA/DSC)

Evaluating the thermal limits requires erasing the sample's prior thermal history to prevent artificial endotherms from solvent trapping or polymorph relaxation[3].

  • Sample Preparation: Load 5–10 mg of the purified monomer (or synthesized MOF) into an alumina crucible.

  • Atmosphere Control: Purge the TGA/DSC furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min to prevent premature oxidative degradation[3].

  • Heat-Cool-Heat Cycle (DSC):

    • First Heating Scan: Heat from 25°C to 150°C at 10°C/min. This evaporates residual solvents (e.g., trapped DMF or water)[4].

    • Cooling Scan: Cool back to 25°C at 10°C/min.

    • Second Heating Scan: Heat from 25°C to 400°C at 10°C/min. Record the true Tg​ , melting point ( Tm​ ), and the onset of exothermic crosslinking (for allyloxy) or endothermic decomposition (for alkoxy).

  • Mass Loss Quantification (TGA): Monitor the first derivative of the weight loss curve (DTG). The alkoxy derivative will show a sharp mass drop corresponding to alkene volatilization, whereas the allyloxy derivative will exhibit a delayed, broader mass loss curve post-200°C due to the stabilization provided by network crosslinking[4][5].

References

  • Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics Semantic Scholar URL:[Link]

  • A Robust, Redox-Active Cerium Metal–Organic Framework for the Aerobic Oxidation of Benzylamines to Benzylimines ACS Publications URL:[Link]

  • An Ultrasensitive and Selective Metal–Organic Framework Chemosensor for Palladium Detection in Water Berkeley Global Science Institute URL:[Link]

  • An investigation of novel approaches in order to provide crosslinked fully aromatic polyamide chains ResearchGate URL:[Link]

  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids PMC / NIH URL: [Link]

Sources

Validation

A Comparative Guide to Gas Adsorption in MOFs: Benchmarking with 2,5-bis(allyloxy)terephthalic Acid as a Functional Linker

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas storage, separation, and catalysis. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas storage, separation, and catalysis. The choice of the organic linker is a critical determinant of the final properties of the MOF. This guide provides a comparative analysis of gas adsorption in MOFs, with a specific focus on the potential of employing 2,5-bis(allyloxy)terephthalic acid as a functionalized linker. While direct experimental data for MOFs synthesized with this specific linker is emerging, we can project its performance by drawing parallels with well-characterized functionalized MOFs and benchmarking against established materials. This guide will provide the foundational knowledge, experimental protocols, and comparative data necessary to embark on the synthesis and characterization of novel MOFs based on this promising linker.

The Role of the Organic Linker: A Case for 2,5-bis(allyloxy)terephthalic Acid

The terephthalic acid backbone is a cornerstone of many highly porous and stable MOFs, including the iconic MOF-5 and the robust UiO-66 framework. The introduction of functional groups onto this backbone allows for the fine-tuning of the pore environment, which in turn influences the MOF's affinity and selectivity for different gas molecules.

The 2,5-bis(allyloxy)terephthalic acid linker introduces two key features:

  • Alkoxy Groups: The allyloxy groups are a type of alkoxy functionality. Studies on other alkoxy-functionalized MOFs have shown that these groups can have several effects on the material's properties. They can narrow the pore dimensions, which may enhance the adsorption of certain gases at lower pressures due to increased van der Waals interactions. Additionally, the introduction of these organic functionalities can increase the hydrophobicity of the framework, which is advantageous in applications where the presence of water is a concern, such as in the separation of CO2 from flue gas.

  • Allyl Groups: The terminal allyl groups (C=C double bonds) offer a platform for post-synthetic modification. These reactive sites can be used to graft other functional molecules within the pores of the MOF, further tailoring its properties for specific applications.

Based on these characteristics, a MOF synthesized with 2,5-bis(allyloxy)terephthalic acid, tentatively named "Allyloxy-MOF," is hypothesized to exhibit modified gas adsorption properties compared to its non-functionalized terephthalate counterpart.

Benchmarking Gas Adsorption Performance

To evaluate the potential of a novel MOF, its gas adsorption performance must be compared against established benchmark materials. The choice of benchmark depends on the target application.

Table 1: Comparative Gas Adsorption Data of Benchmark MOFs and Hypothetical Allyloxy-MOF
MOFMetal NodeLinkerBET Surface Area (m²/g)CO₂ Adsorption CapacityCH₄ Working CapacityH₂ Adsorption Capacity
HKUST-1 Cu1,3,5-Benzenetricarboxylic acid~1,800~10.1 mmol/g (293 K, 1 bar)~200 cm³(STP)/cm³ (298 K, 80-5 bar)~1.0 wt% (77 K, 1 bar)
Mg-MOF-74 Mg2,5-Dihydroxyterephthalic acid~1,500~10.9 mmol/g (298 K, 1 bar)~165 cm³(STP)/cm³ (298 K, 65-5 bar)~1.5 wt% (77 K, 1 bar)
UiO-66 ZrTerephthalic acid~1,200~2.5 mmol/g (298 K, 1 bar)~100 cm³(STP)/cm³ (298 K, 65-5 bar)~0.8 wt% (77 K, 1 bar)
MOF-5 ZnTerephthalic acid~3,000~1.5 mmol/g (298 K, 1 bar)~150 cm³(STP)/cm³ (298 K, 35-5 bar)~1.3 wt% (77 K, 1 bar)
Allyloxy-MOF (Hypothetical) Zr (e.g., UiO-66 topology)2,5-bis(allyloxy)terephthalic acid~1,000-1,100Potentially enhanced selectivity over N₂Potentially enhanced at lower pressuresSimilar to parent MOF

Disclaimer: The values for Allyloxy-MOF are projected based on trends observed in other alkoxy-functionalized MOFs and are intended for illustrative and guidance purposes only.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential.

Synthesis of a Functionalized MOF: A General Solvothermal Protocol

This protocol provides a general method for the synthesis of a MOF using a functionalized terephthalic acid linker, adaptable for 2,5-bis(allyloxy)terephthalic acid. The synthesis of a zirconium-based MOF, analogous to the UiO-66 structure, is used as an example.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,5-bis(allyloxy)terephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Acetic acid or Hydrochloric acid)

Procedure:

  • Solution Preparation: In a glass vial, dissolve the metal precursor (e.g., ZrCl₄) and the organic linker (2,5-bis(allyloxy)terephthalic acid) in DMF. The molar ratio of metal to linker is typically 1:1 for UiO-66 type structures.

  • Addition of Modulator: Add a modulating agent, such as acetic acid, to the solution. The modulator competes with the linker to coordinate to the metal centers, which helps to control the crystal growth and reduce defects. A typical molar ratio of modulator to metal precursor is in the range of 20-100.

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours). The solvothermal conditions promote the crystallization of the MOF.

  • Isolation and Washing: After the reaction, allow the vial to cool to room temperature. A crystalline powder should have formed. Isolate the solid product by centrifugation or filtration. Wash the product repeatedly with fresh DMF to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, exchange it with a more volatile solvent, such as ethanol or acetone, over a period of several days.

  • Activation: Before gas adsorption measurements, the MOF must be activated to remove any residual solvent molecules from the pores. This is typically done by heating the sample under a dynamic vacuum. The activation temperature should be chosen carefully to avoid the collapse of the framework, which can be determined by thermogravimetric analysis (TGA).

Causality in Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.

  • Modulator: The use of a modulator is crucial for obtaining highly crystalline and porous MOFs, particularly for robust frameworks like UiO-66. It slows down the nucleation and growth process, leading to larger crystals with fewer defects.

  • Temperature and Time: The reaction temperature and time are critical parameters that influence the kinetics of MOF formation and the resulting crystal size and phase purity. These parameters often require optimization for each new MOF system.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Synthesis Processing Metal_Salt Metal Salt (e.g., ZrCl4) Mixing Mixing Metal_Salt->Mixing Linker 2,5-bis(allyloxy)terephthalic acid Linker->Mixing Solvent Solvent (DMF) Solvent->Mixing Modulator Modulator (Acetic Acid) Modulator->Mixing Heating Solvothermal Heating (e.g., 120°C, 24h) Mixing->Heating Cooling Cooling Heating->Cooling Washing Washing (DMF) Cooling->Washing Solvent_Exchange Solvent Exchange (Ethanol) Washing->Solvent_Exchange Activation Activation (Heating under Vacuum) Solvent_Exchange->Activation Final_MOF Activated MOF for Gas Adsorption Activation->Final_MOF

General workflow for the solvothermal synthesis of a functionalized MOF.
Gas Adsorption Measurement Protocol

Gas adsorption isotherms are typically measured using a volumetric or gravimetric gas sorption analyzer.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the activated MOF sample (typically 50-100 mg) and place it in the sample tube of the gas sorption analyzer.

  • Degassing: Further degas the sample in-situ under high vacuum and at an elevated temperature (the same as the activation temperature) to ensure the pores are completely empty.

  • Isotherm Measurement: The sample is then cooled to the desired analysis temperature (e.g., 77 K for N₂ adsorption for surface area analysis, or 273 K/298 K for CO₂ and CH₄ adsorption). The instrument then doses known amounts of the adsorbate gas into the sample tube and measures the equilibrium pressure after each dose. This process is repeated over a range of pressures to generate the adsorption isotherm. The desorption isotherm is measured by systematically reducing the pressure.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05-0.3 to calculate the specific surface area.

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.

    • Adsorption Capacity: The gas uptake at a specific pressure and temperature is read directly from the isotherm.

    • Working Capacity: For gas storage applications, the working capacity is a more practical metric. It is the difference between the amount of gas adsorbed at the storage pressure and the amount remaining at the delivery pressure (e.g., 65 bar and 5 bar for methane).

    • Selectivity: For gas separation, the selectivity of the MOF for one gas over another can be estimated from the single-component isotherms using the Ideal Adsorbed Solution Theory (IAST).

    • Isosteric Heat of Adsorption (Qst): This thermodynamic quantity, which indicates the strength of the interaction between the gas molecules and the MOF, can be calculated from isotherms measured at different temperatures using the Clausius-Clapeyron equation.

Structure-Property Relationships and the Impact of Functionalization

The introduction of the allyloxy groups is expected to alter the pore environment of the MOF, which in turn affects its interaction with gas molecules.

Comparative

Comparative Reactivity of Allyl Groups in 2,5-Bis(allyloxy)terephthalic Acid Polymers: A Technical Guide

The incorporation of pendant allyl groups into polymer backbones represents a paradigm shift in the design of advanced functional materials. Specifically, derivatives of 2,5-bis(allyloxy)terephthalic acid (BATA) —such as...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of pendant allyl groups into polymer backbones represents a paradigm shift in the design of advanced functional materials. Specifically, derivatives of 2,5-bis(allyloxy)terephthalic acid (BATA) —such as its hydrazides, esters, and acyl chlorides—serve as highly versatile building blocks. By leveraging the orthogonal reactivity of the allyloxy moiety, researchers can decouple the primary framework assembly (e.g., polycondensation or coordination) from secondary post-synthetic modifications.

This guide provides an objective, data-driven comparison of the reactivity profiles of allyl groups within various BATA-derived polymer matrices, equipping materials scientists and drug development professionals with actionable, self-validating protocols.

The Strategic Value of Orthogonal Reactivity

In traditional polymer synthesis, functional groups often interfere with the primary polymerization mechanism, leading to unwanted cross-linking or chain termination. BATA circumvents this by offering orthogonal reactivity . The terephthalate core participates in step-growth polymerization or metal-ligand coordination to form Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), or Hydrogen-bonded Organic Frameworks (HOFs). Meanwhile, the pendant allyl ether ( −O−CH2​−CH=CH2​ ) remains dormant under mild solvothermal conditions, acting as a latent reactive handle for subsequent activation[1].

Mechanistic Pathways of Allyl Activation

The allyl group in BATA polymers exhibits three distinct reactivity profiles depending on the applied stimulus:

  • Radical-Mediated Copolymerization: While allyl monomers suffer from degradative chain transfer and homopolymerize poorly, they copolymerize highly efficiently with electron-deficient monomers (e.g., methacrylates, acrylamides) under UV or thermal initiation. This is heavily utilized to fabricate flexible, freestanding hybrid membranes[1][2].

  • Thermal Claisen Rearrangement: When subjected to temperatures exceeding 190 °C, the allyloxy group undergoes a [3,3]-sigmatropic rearrangement to form an ortho-allyl phenol. This intermediate rapidly undergoes self-crosslinking, a mechanism exploited to reinforce rigid aromatic polyamides without external initiators[3].

  • Lewis Acid-Base Interactions: The electron-rich π -system of the allyl double bond acts as a soft Lewis base. It can coordinate with heavy metal ions (e.g., Hg2+ or Pd nanoparticles) for sensing/catalysis, or interact with electrophilic species like I2​ for environmental remediation[2][4].

Reactivity Allyl Pendant Allyloxy Group (-O-CH2-CH=CH2) Radical Radical Addition (Terminal C=C) Allyl->Radical UV / Photoinitiator Sigmatropic [3,3]-Sigmatropic Shift (Claisen Rearrangement) Allyl->Sigmatropic Heat (> 190 °C) Metal Soft Lewis Base Interaction Allyl->Metal Electrophiles / Metals Copolymer Covalent Hybrid Networks (High Flexibility) Radical->Copolymer + Methacrylates Phenol Thermal Cross-linking (High Rigidity) Sigmatropic->Phenol ortho-Allyl Phenol Sensor Metal Sensing & Capture Metal->Sensor Adsorption/Quenching

Mechanistic pathways of pendant allyloxy groups in BATA-derived polymers.

Comparative Performance Analysis

The choice of allyl activation dictates the final thermomechanical and functional properties of the polymer. The table below summarizes quantitative performance metrics across different BATA-derived architectures.

Material SystemMatrix / ComonomerActivation MethodKey Performance MetricPrimary Application
COF-PEGMA [2]Poly(ethylene glycol) methyl ether methacrylateRadical CopolymerizationIonic Conductivity: 5.3×10−5 S/cmSolid-state Li-ion batteries
HOF-50 / PolyBMA [1]Butyl methacrylate (BMA)Photo-induced (UV)Preserved crystallinity; 230 nm particle dispersionLuminescent thermometers
Allyloxy-PPTA [3]None (Self-crosslinking)Thermal Rearrangement (190 °C)96% yield of highly rigid cross-linked networkHigh-performance fibers
AO-UiO-66-ZrTi11 [4]None (Direct adsorption)Lewis Acid-Base InteractionIodine vapor uptake: 2.46 g/gRadioactive iodine capture

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind reagent selection and incorporate mandatory validation checkpoints.

Workflow A BATA Monomer Synthesis B Framework Assembly (COF/MOF/HOF) A->B Polycondensation C Photo-Copolymerization (e.g., PEGMA/BMA) B->C UV + Initiator D Thermal Claisen Rearrangement B->D Heat (>190°C)

Orthogonal workflow from BATA monomer synthesis to post-synthetic matrix modification.

Protocol A: Synthesis of 2,5-Bis(allyloxy)terephthalohydrazide (COF Precursor)

This monomer is essential for forming hydrazone-linked COFs that retain polymerizable side chains[2][5].

  • Alkylation: Dissolve dimethyl 2,5-dihydroxyterephthalate in DMF. Add K2​CO3​ (base) and allyl bromide (alkylating agent). Heat at 85 °C for 3 hours.

  • Hydrazinolysis: Reflux the resulting dimethyl 2,5-bis(allyloxy)terephthalate with hydrazine hydrate in methanol for 12 hours.

  • Isolation: Cool to room temperature, filter the precipitate, and wash thoroughly with water and methanol[5].

  • Causality: The Williamson ether synthesis is performed before hydrazinolysis. Attempting to alkylate the phenol after forming the hydrazide would lead to competitive N-alkylation of the nucleophilic hydrazide nitrogens, ruining the monomer's ability to form COFs.

  • Self-Validation Check: 1H NMR must show the disappearance of the methyl ester peak (~3.8 ppm) and the appearance of allyl protons (multiplet at 5.8–6.1 ppm, doublet at 5.2–5.5 ppm)[5].

Protocol B: Orthogonal Photo-Copolymerization of HOF-50 Hybrid Membranes

This protocol embeds nanoscale HOFs into a polymer matrix without destroying the fragile hydrogen-bonded network[1].

  • Dispersion: Disperse nanoscale HOF-50 (synthesized from BATA) in a liquid monomer solution of butyl methacrylate (BMA) containing a photoinitiator.

  • Casting: Cast the homogeneous suspension onto a glass substrate.

  • Irradiation: Expose the film to mild UV light (e.g., 365 nm) at room temperature until the liquid matrix fully polymerizes into a freestanding membrane.

  • Causality: Photo-induced polymerization operates at ambient temperature. Using thermal initiators (which require heating to 70–80 °C) could disrupt the charge-assisted H-bonds of the HOF or trigger premature structural shifts. UV activation ensures the framework's porosity and luminescence remain perfectly intact[1].

  • Self-Validation Check: Perform Powder X-ray Diffraction (PXRD) on the final membrane. The diffractogram must match the pristine HOF-50 powder, confirming that the orthogonal polymerization did not degrade the crystalline framework[1].

Protocol C: Thermal Claisen Rearrangement of Allyloxy-Polyamides

Used for rigid polymers like poly(p-phenylene terephthalamide) (PPTA) where high-temperature processing is required[3].

  • Polymerization: Synthesize allyloxy-substituted PPTA using 2,5-bis(allyloxy)terephthaloyl dichloride and the corresponding diamine.

  • Thermal Activation: Heat the isolated polymer in N-methyl-2-pyrrolidone (NMP) or in the solid state to 190 °C for 6 hours under a nitrogen atmosphere.

  • Causality: Heating triggers a [3,3]-sigmatropic shift, migrating the allyl group to the aromatic ring and exposing a reactive phenol. This intermediate spontaneously cross-links. This self-crosslinking mechanism is vital because adding external chemical cross-linkers to rigid, highly crystalline polyamides often results in phase separation and mechanical weak points[3].

  • Self-Validation Check: Use Differential Scanning Calorimetry (DSC). The first heating cycle will show a distinct exothermic peak near 190 °C corresponding to the rearrangement and cross-linking. In the second heating cycle, this peak must be entirely absent, validating complete conversion[3].

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 2,5-Bis(allyloxy)terephthalic Acid

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, experience-driven protocols for the safe handling and...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, experience-driven protocols for the safe handling and disposal of 2,5-Bis(allyloxy)terephthalic acid. The following procedures are designed to be a self-validating system of safety, ensuring the well-being of all laboratory personnel while maintaining the integrity of your research.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of a safe experimental workflow. The primary risks associated with 2,5-Bis(allyloxy)terephthalic acid are anticipated to be ocular, dermal, and respiratory irritation.

Table 1: Summary of Potential Hazards and Required Controls

Potential Hazard Route of Exposure Primary Engineering Control Required Personal Protective Equipment (PPE)
Eye IrritationSplash, AerosolFume HoodANSI Z87.1 Compliant Safety Goggles
Skin IrritationDirect ContactFume HoodNitrile Gloves (or other appropriate chemical-resistant gloves)
Respiratory IrritationInhalation of Dust/AerosolFume HoodLab Coat

The core principle of our safety protocol is the "Hierarchy of Controls." This mandates that we first attempt to eliminate or substitute the hazard. When that is not possible, we implement engineering controls (such as fume hoods), followed by administrative controls (procedural guidelines), and finally, personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

The proper selection and use of PPE are critical for preventing exposure. The following is a step-by-step guide to donning the appropriate PPE for handling 2,5-Bis(allyloxy)terephthalic acid.

Step-by-Step PPE Protocol
  • Hand Protection: Select chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many chemical powders. Ensure gloves are the correct size and are inspected for any signs of degradation or puncture before use.

  • Body Protection: A clean, buttoned lab coat should be worn at all times in the laboratory. This provides a removable barrier in the event of a spill.

  • Eye Protection: ANSI Z87.1 compliant safety goggles are mandatory. These provide 360-degree protection from splashes and airborne particulates. Standard safety glasses are not sufficient.

  • Respiratory Protection: All handling of 2,5-Bis(allyloxy)terephthalic acid powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling A Assess Hazards B Select Appropriate PPE A->B Consult SDS/ Hazard Info C Don Lab Coat B->C D Don Safety Goggles C->D E Don Nitrile Gloves D->E F Work in Fume Hood E->F

Caption: PPE Donning and Chemical Handling Workflow.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage location is clearly labeled in accordance with your institution's chemical hygiene plan.

Handling and Experimental Use

All manipulations of solid 2,5-Bis(allyloxy)terephthalic acid that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood.

Experimental Workflow in Fume Hood:

  • Preparation: Before introducing the chemical, ensure the fume hood is clean and uncluttered. Have all necessary equipment and waste containers within the hood.

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat or paper.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions involving this compound within the fume hood.

  • Post-Experiment: After use, decontaminate all surfaces and equipment within the fume hood.

Handling_Decision_Tree A Handling 2,5-Bis(allyloxy)terephthalic Acid? B Is it a solid? A->B C Is it a solution? B->C No D Work in Fume Hood B->D Yes C->D Yes E End of Procedure C->E No D->E

Caption: Decision Tree for Safe Chemical Handling Location.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.

    • Wipe the area with a damp cloth, and dispose of the cloth as chemical waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a labeled waste container.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training.

In case of personal exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Disposal Plan

All waste containing 2,5-Bis(allyloxy)terephthalic acid, whether in solid or solution form, must be disposed of as hazardous chemical waste.

  • Waste Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2,5-Bis(allyloxy)terephthalic acid."

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not pour this chemical down the drain.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2,5-Bis(allyloxy)terephthalic acid
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